6-Bromo-2-fluoro-3-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYXSZKVQBFLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303881 | |
| Record name | 6-Bromo-2-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310416-52-4 | |
| Record name | 6-Bromo-2-fluoro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-fluoro-3-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-2-fluoro-3-methylphenol, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, plausible synthetic routes, and its potential as a critical building block in the development of novel therapeutics. This document is intended to serve as a foundational resource, synthesizing available data with expert insights to facilitate further research and application.
Core Compound Identification and Properties
This compound is a substituted phenol featuring bromine, fluorine, and methyl functional groups on the aromatic ring. This unique combination of substituents imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Identifier | Value | Source |
| CAS Number | 1310416-52-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrFO | [3] |
| Molecular Weight | 205.02 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | OC1=C(Br)C=CC(C)=C1F | [2] |
| Purity | Typically ≥95% | |
| Storage | Room temperature, under inert atmosphere | [5] |
Synthesis and Reactivity: A Strategic Approach
The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regioselectivity. While a specific, documented synthesis for this exact isomer is not widely published, a plausible and common approach for similar compounds involves a multi-step process.[6]
A general synthetic strategy often begins with a commercially available, less substituted precursor, such as a cresol or a fluoroaniline. The synthesis of a related isomer, 2-bromo-4-fluoro-6-methylphenol, is achieved through a two-step process involving diazotization followed by bromination.[7] A similar pathway could be envisioned for this compound.
Plausible Synthetic Pathway
A likely synthetic route would involve the bromination of 2-fluoro-3-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would need to be carefully controlled to achieve the desired substitution pattern.
Experimental Protocol: General Bromination of a Substituted Phenol
-
Dissolution: Dissolve the starting phenol (e.g., 2-fluoro-3-methylphenol) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cooling: Cool the reaction mixture to a reduced temperature (e.g., 0-15°C) to control the reaction rate and minimize side products.
-
Brominating Agent Addition: Slowly add a brominating agent, such as liquid bromine or N-Bromosuccinimide (NBS), dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into water to quench any remaining bromine. Extract the product into an organic solvent.
-
Purification: Wash the organic layer to remove any remaining acid, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[8]
Diagram 1: General Synthetic Workflow for Halogenated Phenols
Caption: A plausible two-stage synthesis for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated phenols are valuable building blocks in medicinal chemistry due to the significant impact of halogen substituents on a molecule's pharmacological properties. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[9] Bromine can serve as a handle for further chemical modifications, such as cross-coupling reactions.[10]
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests its utility as an intermediate in the synthesis of a variety of bioactive molecules.[6] Halogenated phenols are known precursors to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] For instance, the structurally similar 6-Bromo-2-chloro-3-methylphenol is used in the synthesis of substituted 2-amino-4H-chromenes, which have shown potent anticancer activity.[11]
The unique substitution pattern of this compound offers medicinal chemists a scaffold with distinct electronic and steric properties to explore in the design of novel therapeutic agents.
Safety, Handling, and Storage
Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[13][15]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13][15]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[13][15]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[13][15]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[13]
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this chemical in accordance with federal, state, and local regulations. It may be disposed of through a licensed chemical destruction plant.[14]
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate. Its polysubstituted phenolic structure presents a unique combination of functional groups that are highly relevant to the field of drug discovery. While specific data for this isomer is limited, by examining related compounds and general principles of organic chemistry, we can appreciate its potential as a building block for novel, biologically active molecules. Further research into the synthesis and applications of this compound is warranted and will likely expand its role in the development of new therapeutics.
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CB86836. 6-溴-2-氟-3-甲基苯酚- CAS:1310416-52-4. [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-fluoro-3-methylphenol
Introduction
6-Bromo-2-fluoro-3-methylphenol is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a hydroxyl group, a methyl group, and two different halogen atoms on the benzene ring, gives rise to distinct spectroscopic signatures. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications.
This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages established principles of spectroscopic theory and data from analogous compounds to provide a robust and scientifically grounded predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, fluoro, bromo, and methyl groups).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (at C4) | 6.8 - 7.2 | Doublet | ~8-10 Hz (³J H-H) |
| Aromatic-H (at C5) | 7.2 - 7.6 | Doublet | ~8-10 Hz (³J H-H) |
| Methyl-H (at C3) | 2.1 - 2.4 | Singlet | - |
| Hydroxyl-H (at C1) | 4.5 - 6.0 | Broad Singlet | - |
Interpretation and Rationale:
-
Aromatic Protons: The two aromatic protons are on adjacent carbons (C4 and C5) and will therefore exhibit coupling to each other, resulting in a pair of doublets. The electron-withdrawing effects of the bromine and fluorine atoms are expected to shift these protons downfield (to a higher ppm value) compared to unsubstituted phenol.[1]
-
Methyl Protons: The three protons of the methyl group are equivalent and are not coupled to any neighboring protons, hence they will appear as a singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (C-OH) | 150 - 160 |
| C2 (C-F) | 145 - 155 (doublet due to C-F coupling) |
| C3 (C-CH₃) | 125 - 135 |
| C4 (C-H) | 115 - 125 |
| C5 (C-H) | 120 - 130 |
| C6 (C-Br) | 110 - 120 |
| Methyl Carbon | 15 - 25 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms (C1, C2, and C6) are expected to be the most deshielded and appear at higher chemical shifts. The carbon bearing the fluorine atom (C2) will likely appear as a doublet due to one-bond carbon-fluorine coupling (¹J C-F).[2] The chemical shifts of the protonated aromatic carbons (C4 and C5) are influenced by the combined electronic effects of all substituents.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 250 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) using an appropriate software package. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C=C, C-O, C-F, and C-Br bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Interpretation and Rationale:
-
O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic feature of the hydroxyl group involved in hydrogen bonding.[3][4]
-
C-H Stretches: The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl group.[5]
-
C=C Aromatic Stretches: The presence of multiple bands in the 1450-1600 cm⁻¹ region is characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[6]
-
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is expected for the C-O stretching vibration of the phenolic hydroxyl group.
-
C-Halogen Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum, with the C-F stretch typically being strong and at a higher wavenumber than the C-Br stretch.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature.
Predicted Mass Spectrum
| m/z | Predicted Fragment | Interpretation |
| 204/206 | [C₇H₆BrFO]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 189/191 | [C₆H₃BrFO]⁺ | Loss of a methyl radical (•CH₃) |
| 125 | [C₇H₆FO]⁺ | Loss of a bromine radical (•Br) |
| 97 | [C₆H₆O]⁺ | Loss of Br and F |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 204 and 206, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the molecule.[7]
-
Fragmentation Pathways:
-
Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl group, leading to a fragment at M-15.
-
Loss of a Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical, giving a peak at m/z 125. This fragmentation is often observed in brominated aromatic compounds.[7][8]
-
Further Fragmentation: Subsequent losses of other fragments, such as fluorine and carbon monoxide, can lead to the formation of smaller, stable cations like the phenyl cation at m/z 77.[9]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Inject the solution into the GC, where the compound is vaporized and separated from other components before entering the mass spectrometer.
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): This is a common "hard" ionization technique used in GC-MS that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, often used with liquid chromatography, that typically results in less fragmentation and a more prominent molecular ion peak.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The predicted NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. The combination of these techniques allows for a high-confidence structural elucidation. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum collectively serve as a robust fingerprint for this molecule. This guide, with its detailed interpretations and standardized protocols, is intended to be an invaluable resource for scientists engaged in the synthesis, characterization, and application of this and related halogenated phenols.
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Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. (n.d.). Doc Brown's Chemistry. [Link]
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A Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-methylphenol in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
6-Bromo-2-fluoro-3-methylphenol is a substituted phenolic compound with potential applications in medicinal chemistry and drug development. Its molecular structure, featuring a halogenated and methylated phenol ring, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic properties.[1][2] In the journey of a drug candidate from the laboratory to the clinic, understanding its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation, and overall efficacy.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The general principle of "like dissolves like" provides a qualitative prediction of solubility. The molecular structure of this compound, with its polar phenolic hydroxyl group and a non-polar brominated, fluorinated, and methylated aromatic ring, suggests a nuanced solubility profile.
Key molecular features influencing solubility include:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, ethers) are likely to be good solvents for this compound.
-
Dipole-Dipole Interactions: The carbon-bromine and carbon-fluorine bonds introduce dipoles, contributing to the overall polarity of the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions, enhancing solubility.
-
Van der Waals Forces: The aromatic ring and methyl group contribute to non-polar character, allowing for dispersion forces. Non-polar solvents (e.g., hexane, toluene) will interact primarily through these forces.
The balance of these interactions will determine the extent to which this compound dissolves in a particular organic solvent.
Experimental Determination of Solubility
Given the absence of published data, experimental determination is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4][5]
Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Experimental Protocol
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Pipette a known volume of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Analyze the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Anticipated Solubility in Common Organic Solvents
Based on the chemical structure, a qualitative prediction of solubility in various classes of organic solvents can be made. This should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the phenolic hydroxyl group of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions and dispersion forces will contribute to solubility. |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily driven by van der Waals forces. The aromatic nature of the solvent and solute may provide some favorable pi-pi stacking interactions. |
| Non-polar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these non-polar solvents will limit solubility. |
Implications for Drug Development
The solubility of this compound in organic solvents is a critical parameter that influences several aspects of the drug development process:
-
Synthetic Chemistry: Choosing appropriate solvents for reactions and purification (e.g., crystallization) is dependent on solubility.
-
Formulation Development: For preclinical studies, the compound often needs to be dissolved in a suitable vehicle for administration. Poor solubility can be a major hurdle.
-
In Vitro Assays: Solubility in aqueous buffers, often with a small percentage of an organic co-solvent like DMSO, is crucial for obtaining reliable data from biological assays.
Conclusion
While specific, quantitative data on the solubility of this compound in organic solvents is not currently available in published literature, this guide provides a robust framework for both predicting and experimentally determining this vital physicochemical property. A thorough understanding of its solubility profile is an indispensable step in harnessing the full potential of this molecule in synthetic and medicinal chemistry. The methodologies and theoretical considerations presented herein are designed to empower researchers to generate the high-quality data necessary to advance their research and development objectives.
References
-
F. M. Mota, A. J. Queimada, S. P. Pinho, and E. A. Macedo, "Aqueous Solubility of Some Natural Phenolic Compounds," Journal of Chemical & Engineering Data, vol. 53, no. 6, pp. 1285-1291, 2008.
-
A. Jouyban, "Handbook of Solubility Data for Pharmaceuticals," CRC Press, 2009.
- S. H. Yalkowsky and W. E. Roseman, "Solubilization of Drugs by Cosolvents," in Controlled Drug Delivery, S. D. Bruck, Ed. CRC Press, 1983, pp. 1-28. [URL: not available]
-
PubChem, "2-Bromo-3-fluoro-6-methylphenol," National Center for Biotechnology Information.
-
ChemScene, "2-Bromo-6-fluoro-3-methylphenol,"
-
Unibrom Corp., "Intermediates 3-Fluoro-2-methylphenol for critical molecular building block,"
-
NINGBO INNO PHARMCHEM CO.,LTD., "3-Bromo-2-methylphenol (CAS 7766-23-6): A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis,"
Sources
A Senior Application Scientist’s Guide to the Purity Determination and Analysis of 6-Bromo-2-fluoro-3-methylphenol
Abstract: This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of 6-Bromo-2-fluoro-3-methylphenol (CAS No: 1310416-52-4), a key halogenated intermediate in pharmaceutical and fine chemical synthesis. As a Senior Application Scientist, my objective is not merely to present protocols, but to impart the underlying scientific rationale, enabling researchers to make informed decisions in method development and execution. We will explore a multi-modal analytical approach, combining chromatographic and spectroscopic techniques to build a complete, self-validating profile of the compound's identity and purity. This document is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methodologies for handling this and structurally similar molecules.
Introduction: The Synthetic & Analytical Imperative
Halogenated phenols are foundational building blocks in modern organic synthesis. The specific substitution pattern of this compound offers a unique confluence of steric and electronic properties, making it a valuable precursor for creating complex molecular architectures. The fluorine atom can enhance metabolic stability or modify binding affinity, while the bromine atom provides a versatile handle for subsequent cross-coupling reactions.[1]
However, the very reactions that install these functional groups—electrophilic aromatic substitution—can generate a constellation of regioisomeric and poly-halogenated impurities.[2][3][4] The presence of these closely related side-products can have profound and often detrimental effects on downstream reaction yields, final product purity, and biological activity. Therefore, a rigorous and unambiguous analytical workflow is not a procedural formality but a scientific necessity to guarantee the quality and reproducibility of research and development outcomes. This guide establishes such a workflow.
Physicochemical Profile & Handling
A foundational understanding of a compound's physical properties is paramount for designing effective analytical and purification strategies. The data below has been consolidated from reliable chemical supplier and database sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1310416-52-4 | [6] |
| Molecular Formula | C₇H₆BrFO | [5] |
| Molecular Weight | 205.02 g/mol | [7][8] |
| Appearance | Off-white to light yellow solid (Predicted) | N/A |
| Predicted XLogP3 | 2.7 | [9] |
| Solubility | Soluble in methanol, ethanol, DMSO, chlorinated solvents; sparingly soluble in water (Predicted) | N/A |
Safety & Handling: As with all phenolic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
Chromatographic Purity Assessment: The Principle of Separation
Chromatography is the cornerstone of purity analysis, designed to separate the target analyte from impurities. No single method is foolproof; therefore, we employ orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
Expert Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, moderately polar organic molecules like our target compound. The separation is based on hydrophobicity. While specialized fluorinated stationary phases exist and can offer unique selectivity for halogenated compounds, a standard C18 column provides excellent performance and is readily available in most laboratories.[10][11] A Photodiode Array (PDA) detector is chosen for its ability to assess peak purity spectrally and determine the optimal detection wavelength.
Experimental Protocol: HPLC-UV/PDA Analysis
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Sample (50 µg/mL): Dilute 50 µL of the stock solution into 950 µL of mobile phase A/B (50:50) in an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: PDA scan from 210-400 nm; extract chromatogram at λmax (~280 nm, to be verified).
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B (equilibration)
-
-
-
Data Interpretation:
-
Purity is assessed by the area percent of the main peak relative to the total peak area in the chromatogram.
-
Examine the PDA data. The UV spectrum should be consistent across the entirety of the main peak, confirming its homogeneity. Isomeric impurities will likely have very similar UV spectra but should be chromatographically resolved.
-
Workflow: HPLC Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Rationale: GC-MS provides an orthogonal separation mechanism based on volatility and boiling point, making it ideal for identifying impurities that might co-elute in HPLC. More importantly, the mass spectrometer provides definitive structural information. Phenols can exhibit poor peak shape (tailing) on standard GC columns due to their acidic proton. Derivatization, such as silylation, masks this proton, improving chromatographic performance and volatility.[12][13] The mass spectrum is particularly informative due to the distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a characteristic M/M+2 pattern for bromine-containing fragments.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Sample Preparation & Derivatization:
-
Prepare a ~1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
In a GC vial, place 100 µL of this solution.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - "BSTFA").
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrumentation & Conditions:
-
GC-MS System: Standard GC with a mass selective detector (MSD).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-450 amu.
-
-
Data Interpretation:
-
Assess purity from the Total Ion Chromatogram (TIC).
-
Confirm identity by examining the mass spectrum of the main peak. Look for the molecular ion of the silylated derivative and the characteristic M/M+2 isotopic pattern for bromine.
-
Workflow: GC-MS Identity Confirmation
Spectroscopic Identity Confirmation
While chromatography assesses purity, spectroscopy confirms the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR is the definitive technique for unambiguous structural elucidation. ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon backbone.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic Region (6.5-7.5 ppm): Two doublets, corresponding to the two protons on the aromatic ring. Coupling constants will reveal their relationship.
-
Methyl Group (~2.3 ppm): A singlet, integrating to 3 protons.
-
Phenolic Proton (5-6 ppm): A broad singlet, which is exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals: Seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The carbons attached to fluorine and bromine will show characteristic chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expert Rationale: FT-IR is a rapid and effective method for confirming the presence of key functional groups, serving as a quick identity check.[14][15]
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 2850-3000 | C-H Stretch | Methyl Group |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Phenol |
| 1000-1100 | C-F Stretch | Aryl-Fluoride |
| 550-650 | C-Br Stretch | Aryl-Bromide |
High-Purity Isolation Strategies
If analysis reveals unacceptable purity levels, a robust purification strategy is required. The choice between methods depends on the scale of the material and the nature of the impurities.
Flash Column Chromatography
Expert Rationale: This is the most versatile technique for purifying multi-gram quantities of organic compounds. It separates components based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Experimental Protocol: Silica Gel Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pack a glass column with the slurry to create a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of Ethyl Acetate) to elute the target compound.
-
Fraction Collection: Collect eluent in a series of test tubes.
-
Analysis: Spot each fraction on a Thin-Layer Chromatography (TLC) plate to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Recrystallization
Expert Rationale: Recrystallization is an excellent technique for purifying crystalline solids on a large scale, especially for removing small amounts of impurities.[16][17] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the crude material in small amounts of various solvents (e.g., Hexane, Toluene, Ethanol/Water mixture) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Workflow: General Purification Strategy
Conclusion: An Integrated Approach to Quality
The characterization of a fine chemical like this compound is a process of building a case for its identity and purity. By integrating the separation power of orthogonal chromatographic techniques (HPLC, GC-MS) with the definitive structural insights from spectroscopy (NMR, FT-IR), a scientist can establish a comprehensive and self-validating Certificate of Analysis. The purification methods described provide the practical means to achieve the high level of purity required for demanding applications in drug discovery and materials science. This guide provides the strategic framework and the detailed protocols necessary to ensure confidence in the quality of this critical synthetic building block.
References
-
Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
PubMed. (1991). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol. Retrieved from [Link]
-
YouTube. (2020). Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. Retrieved from [Link]
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Google Patents. (n.d.). FR2274586A1 - PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
EPA. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H6BrFO). Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloro-3-methylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]
-
PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved from [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). US3862248A - Pure 2,3,6-trimethylphenol.
-
Chemspace. (n.d.). 3-bromo-6-fluoro-2-methylphenol. Retrieved from [Link]b00016180856)
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- 1. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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- 5. PubChemLite - this compound (C7H6BrFO) [pubchemlite.lcsb.uni.lu]
- 6. 1310416-52-4|this compound|BLD Pharm [bldpharm.com]
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- 16. mt.com [mt.com]
- 17. youtube.com [youtube.com]
An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-2-fluoro-3-methylphenol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 6-Bromo-2-fluoro-3-methylphenol (CAS No. 1310416-52-4), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document elucidates the intricate interplay of the hydroxyl, bromo, fluoro, and methyl substituents, which collectively define the molecule's reactivity towards electrophilic aromatic substitution, transition-metal catalyzed cross-coupling reactions, and modifications of the phenolic hydroxyl group. By integrating established mechanistic principles with field-proven experimental insights, this guide offers researchers, scientists, and drug development professionals a predictive framework and practical methodologies for the strategic utilization of this versatile building block.
Introduction and Physicochemical Properties
This compound is a polysubstituted aromatic compound whose value lies in its unique arrangement of functional groups, offering multiple avenues for synthetic diversification. The presence of a bromine atom provides a handle for cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized. The fluorine and methyl groups, along with the bromine, modulate the electronic and steric environment of the aromatic ring, influencing the regioselectivity and rate of various transformations.
| Property | Value | Source |
| CAS Number | 1310416-52-4 | [1] |
| Molecular Formula | C₇H₆BrFO | [2] |
| Molecular Weight | 205.03 g/mol | [2] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water (predicted). | |
| pKa | The acidity of the phenolic proton is influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methyl group. The pKa is predicted to be lower than that of phenol (pKa ≈ 10) due to the inductive electron withdrawal by the fluorine and bromine atoms. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a commercially available aniline derivative. A plausible and efficient route involves the diazotization of 2-fluoro-3-methylaniline to the corresponding phenol, followed by regioselective bromination. A similar strategy has been patented for the synthesis of an isomeric compound, 2-bromo-4-fluoro-6-methylphenol[3].
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Fluoro-3-methylphenol from 2-Fluoro-3-methylaniline
-
Diazotization: To a stirred solution of 2-fluoro-3-methylaniline (1.0 eq) in aqueous sulfuric acid (e.g., 2 M) at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Hydrolysis: The resulting diazonium salt solution is added portion-wise to a boiling aqueous solution of sulfuric acid (e.g., 1 M). The mixture is refluxed until nitrogen evolution ceases.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
Experimental Protocol: Bromination of 2-Fluoro-3-methylphenol
-
Reaction Setup: 2-Fluoro-3-methylphenol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.
-
Brominating Agent Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, N-bromosuccinimide (NBS) can be used as the brominating agent.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess bromine. The mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.
Reactivity Profile: An Analysis of Substituent Effects
The reactivity of the aromatic ring in this compound is governed by the cumulative electronic and steric effects of its four substituents.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via a +R (resonance) effect. This effect strongly outweighs its -I (inductive) electron-withdrawing effect.
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through a +I (inductive) effect and hyperconjugation.
-
Fluorine (-F) and Bromine (-Br) Atoms: These halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring, making it less nucleophilic. However, they are also ortho, para-directing because of their ability to donate electron density through a +R effect, which stabilizes the arenium ion intermediate at the ortho and para positions.
The overall reactivity of the ring towards electrophilic attack is a balance of these competing effects. The powerful activating nature of the hydroxyl group is expected to dominate, making the ring susceptible to electrophilic aromatic substitution despite the presence of two deactivating halogens.
Key Reactions and Methodologies
Electrophilic Aromatic Substitution (EAS)
The primary sites for electrophilic attack are the positions ortho and para to the strongly activating hydroxyl group. In this compound, the available positions are C4 and C5.
-
Position C4: This position is para to the hydroxyl group and ortho to the methyl group, making it highly activated.
-
Position C5: This position is ortho to the hydroxyl group and meta to the other substituents.
Due to the strong directing effect of the hydroxyl group, electrophilic substitution is expected to occur predominantly at the C4 and C5 positions. Steric hindrance from the adjacent bromine atom at C6 might slightly disfavor substitution at C5.
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations. Given the activating nature of the phenol, mild nitrating conditions are recommended to avoid over-reaction and oxidation.[4][5]
Predicted Outcome: Nitration is expected to yield a mixture of 6-bromo-2-fluoro-3-methyl-4-nitrophenol and 6-bromo-2-fluoro-3-methyl-5-nitrophenol.
Experimental Protocol: Nitration
-
Reaction Setup: this compound (1.0 eq) is dissolved in dichloromethane at room temperature.
-
Reagent Addition: A mixture of sodium nitrate (1.1 eq), an inorganic acidic salt such as Mg(HSO₄)₂ (0.5 eq), and wet silica gel is added to the solution.[4]
-
Reaction: The heterogeneous mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: The solid is filtered off, and the filtrate is washed with water and brine. The organic layer is dried and concentrated. The resulting regioisomers can be separated by column chromatography.
The introduction of a formyl group (-CHO) is a valuable transformation, providing a precursor for aldehydes, carboxylic acids, and other derivatives. The Reimer-Tiemann and Vilsmeier-Haack reactions are common methods, though they can have limitations. A milder, highly regioselective ortho-formylation can be achieved using magnesium dichloride, triethylamine, and paraformaldehyde.[6][7]
Predicted Outcome: Ortho-formylation will selectively occur at the position adjacent to the hydroxyl group, yielding 6-bromo-2-fluoro-5-hydroxy-4-methylbenzaldehyde.
Experimental Protocol: Ortho-Formylation
-
Reagent Preparation: Anhydrous magnesium dichloride (2.0 eq) and paraformaldehyde (3.0 eq) are suspended in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Triethylamine (2.0 eq) is added, and the mixture is stirred.
-
Substrate Addition: this compound (1.0 eq) is added, and the reaction mixture is heated to reflux.
-
Work-up and Purification: After cooling, the reaction is quenched with dilute HCl and extracted with ether. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Transition-Metal Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent. It is a powerful tool for the synthesis of biaryl compounds.[8]
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) is placed in a reaction vessel.
-
Solvent and Catalyst Addition: A suitable solvent system (e.g., a mixture of toluene and water or dioxane) is added, followed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
This reaction allows for the formation of a C-N bond between the aryl bromide and an amine, providing access to a wide range of substituted anilines.[9][10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, SPhos) are combined in a glovebox or under an inert atmosphere.
-
Solvent Addition: Anhydrous toluene or dioxane is added.
-
Reaction: The mixture is heated (typically 80-110 °C) until the reaction is complete.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile.
The formation of an ether linkage is a common derivatization of phenols. This is typically achieved by reacting the corresponding phenoxide with an alkyl halide.[11][12]
Experimental Protocol: O-Alkylation
-
Phenoxide Formation: this compound (1.0 eq) is dissolved in a polar aprotic solvent like DMF or acetone. A base such as potassium carbonate or sodium hydride (1.1 eq) is added, and the mixture is stirred until deprotonation is complete.
-
Alkylation: The alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) is added, and the reaction is stirred, possibly with heating, until completion.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The ether product is purified by column chromatography or distillation.
Oxidation
Phenols, particularly those with electron-donating groups, can be susceptible to oxidation. Hindered phenols are often used as antioxidants. The oxidation of this compound could potentially lead to quinone-type structures, although the substitution pattern makes this less straightforward than for simpler phenols. The use of strong oxidizing agents should be approached with caution.[13][14]
Conclusion
This compound is a highly functionalized building block with a rich and predictable reactivity profile. The interplay of its substituents allows for selective transformations at multiple sites on the molecule. The hydroxyl group directs electrophilic attack to the C4 and C5 positions, the bromine atom enables a variety of powerful cross-coupling reactions, and the phenolic proton can be readily derivatized. This guide provides a solid foundation for the strategic design of synthetic routes utilizing this versatile intermediate, empowering chemists to construct complex molecular architectures with precision and efficiency.
References
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- Chemistry LibreTexts. (2023).
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- Shafiee, G. H., et al. (2013). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
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- Movarrah, G. H., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules.
- Wikipedia. (n.d.).
- Hosseini-Sarvari, M., & Etemad, S. (2009). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences.
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- Rasayan Journal of Chemistry. (n.d.).
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An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylphenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-fluoro-3-methylphenol, a halogenated aromatic organic compound, represents a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom, a fluorine atom, and a methyl group on a phenol ring—offers a versatile scaffold for the development of novel therapeutic agents and complex molecules. The strategic placement of these functional groups allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development. While a detailed historical account of its initial discovery is not prominently documented in publicly accessible scientific literature, its emergence as a commercially available building block points to its utility in contemporary research and development.
Introduction: The Significance of Halogenated Phenols in Drug Discovery
Halogenated phenols are a cornerstone in the design of bioactive molecules. The introduction of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to stronger binding interactions with target proteins.
-
Bromine: A bromine atom can increase lipophilicity, thereby improving membrane permeability. It also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.
The combination of these halogens with a methyl group on a phenolic ring, as seen in this compound, provides a rich platform for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1310416-52-4 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | General knowledge |
Synthesis of this compound: A Proposed Pathway
While the specific historical first synthesis of this compound is not readily found in peer-reviewed journals, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The most plausible approach involves the regioselective bromination of the precursor, 2-fluoro-3-methylphenol.
The directing effects of the hydroxyl, fluoro, and methyl groups on the aromatic ring are key to achieving the desired regioselectivity. The hydroxyl group is a strong activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director, and the methyl group is a weak activating ortho-, para-director. In this case, the position para to the strongly activating hydroxyl group is occupied by the methyl group. The positions ortho to the hydroxyl group are at C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is highly favored at the C6 position.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative example and may require optimization for specific laboratory conditions.
Part 1: Synthesis of 2-fluoro-3-methylphenol (Precursor)
The synthesis of the precursor, 2-fluoro-3-methylphenol, can be achieved from commercially available starting materials. One potential route begins with the reduction of 3-methyl-2-nitrophenol to 2-amino-3-methylphenol, followed by a Sandmeyer-type reaction to introduce the fluorine atom.
Part 2: Regioselective Bromination of 2-fluoro-3-methylphenol
Materials:
-
2-fluoro-3-methylphenol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic acid (AcOH) or Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-3-methylphenol (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the brominating agent, such as N-Bromosuccinimide (1.05 eq) or a solution of bromine in acetic acid (1.0 eq), dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Justification for Experimental Choices:
-
Solvent: Acetic acid or dichloromethane are common solvents for bromination reactions as they are relatively inert to the reaction conditions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it is a solid and easier to handle, and it can provide a low concentration of bromine in the reaction mixture, which can enhance regioselectivity.[2]
-
Temperature: Performing the reaction at a low temperature (0 °C) helps to control the reactivity of the brominating agent and minimize the formation of side products.
Potential Applications in Drug Discovery and Organic Synthesis
The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
-
Scaffold for Agrochemicals and Pharmaceuticals: As a substituted phenol, it can serve as a starting point for the synthesis of novel pesticides, herbicides, and pharmaceutical ingredients. The presence of the halogen atoms can enhance the biological activity and metabolic stability of the final products.[3][4]
-
Intermediate for Cross-Coupling Reactions: The bromine atom at the 6-position provides a reactive site for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, enabling the rapid generation of diverse compound libraries for screening.
Diagram of Potential Synthetic Utility
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound stands as a valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of functional groups offers a powerful tool for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. While its specific history of discovery is not well-documented, its commercial availability underscores its importance in the contemporary chemical landscape. The proposed synthetic pathway provides a practical and efficient route to this compound, enabling its broader use in research and development. As the demand for sophisticated and highly functionalized molecules continues to grow, the utility of intermediates like this compound is poised to expand, facilitating the creation of the next generation of innovative chemical entities.
References
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AccelaChemBio. (n.d.). 21962-49-2,4-Formyl-2-methoxybenzonitrile. Retrieved from [Link]
- Baxter, R. D., et al. (2022). Mandelic acid catalyzes a highly regioselective aromatic bromination with N-bromosuccinimide (NBS) under aqueous conditions at room temperature. The Journal of Organic Chemistry, 87(13), 8492–8502.
-
ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
- Li, G., et al. (2016). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 21(11), 1469.
- Wang, L., et al. (2018).
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Methodological & Application
The Strategic Utility of 6-Bromo-2-fluoro-3-methylphenol in Modern Drug Discovery
Introduction: The Advantage of Fluorinated Phenolic Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[3][4][5] Phenolic moieties, themselves prevalent in a vast number of natural products and FDA-approved drugs, serve as versatile handles for chemical modification.[6] The convergence of these two features in fluorinated phenols creates a class of building blocks with exceptional value for drug discovery programs.[1]
6-Bromo-2-fluoro-3-methylphenol is a prime exemplar of such a building block. Its structure is richly decorated with functional handles that offer orthogonal reactivity, enabling chemists to construct complex molecular architectures in a controlled and predictable manner. The hydroxyl group provides a nucleophilic center for etherification, the bromine atom is poised for a variety of powerful cross-coupling reactions, and the fluorine and methyl groups pre-organize the electronic and steric landscape of the molecule. This application note will provide a detailed guide to the strategic application of this compound, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.
Physicochemical and Safety Data
A comprehensive understanding of a building block's properties is paramount for its effective and safe implementation in a synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO | [7] |
| Molecular Weight | 205.02 g/mol | [7] |
| CAS Number | 1310416-52-4 | [8] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Storage | Store at -20°C for long-term stability | [7] |
Safety Profile: While a specific safety data sheet for this compound is not universally available, data from closely related analogues such as 6-Bromo-2-chloro-3-methylphenol and other brominated phenols indicate that it should be handled with care.[9]
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Ensure work is conducted in a well-ventilated chemical fume hood.
Core Application: Synthesis of α2B-Adrenoceptor Antagonist Intermediates
A significant application of this compound is demonstrated in the synthesis of potent and selective α2B-adrenoceptor antagonists, such as ORM-12741, which has been investigated for the treatment of Alzheimer's disease.[10] The building block provides the core halo-phenoxy moiety onto which a chiral sidechain is installed, a critical step in building the final pharmacophore.
The key transformation is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[5][11] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl electrophile in an Sₙ2 reaction.[5][11]
Protocol 1: Williamson Ether Synthesis for Chiral Side-Chain Installation
This protocol details the synthesis of a key intermediate, (R)-1-(6-bromo-2-fluoro-3-methylphenoxy)propan-2-amine, a precursor for compounds like ORM-12741.
Reaction Scheme:
Caption: Workflow for the synthesis of a chiral amine intermediate.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| This compound | 1310416-52-4 | 205.02 | 1.00 g | 4.88 mmol (1.0) |
| (S)-tert-butyl (1-(methylsulfonyloxy)propan-2-yl)carbamate | 119018-29-0 | 267.32 | 1.44 g | 5.37 mmol (1.1) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.02 g | 14.6 mmol (3.0) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| 4 M HCl in 1,4-Dioxane | - | - | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.88 mmol).
-
Addition of Reagents: Add potassium carbonate (2.02 g, 14.6 mmol) and anhydrous N,N-Dimethylformamide (20 mL).
-
Addition of Electrophile: Add (S)-tert-butyl (1-(methylsulfonyloxy)propan-2-yl)carbamate (1.44 g, 5.37 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality Insight: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reagents and facilitates the Sₙ2 reaction without solvating the nucleophile excessively. Potassium carbonate is a moderately strong base sufficient to deprotonate the phenol without causing unwanted side reactions. Heating accelerates the rate of this Sₙ2 reaction.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
Purification (Intermediate): Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure N-((R)-1-(6-bromo-2-fluoro-3-methylphenoxy)propan-2-yl) carbamate.
-
Deprotection: Dissolve the purified intermediate in 1,4-dioxane (10 mL) and cool to 0 °C. Add 4 M HCl in 1,4-dioxane (10 mL) dropwise.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Isolation of Final Product: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of (R)-1-(6-bromo-2-fluoro-3-methylphenoxy)propan-2-amine as a white solid.
Expanding the Synthetic Utility: Cross-Coupling Reactions
The bromine atom on the this compound scaffold is a key functional handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal chemistry for their reliability and broad functional group tolerance.
Application Concept 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron species (e.g., a boronic acid or boronate ester).[12][13] This is an exceptionally powerful method for constructing biaryl or aryl-heteroaryl motifs, which are privileged structures in many classes of drugs, including kinase inhibitors.[9]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol Considerations:
-
Catalyst System: A variety of palladium catalysts and phosphine ligands can be employed. For electron-rich aryl bromides, catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a ligand (e.g., SPhos, XPhos) are effective.
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) is crucial and often requires optimization for specific substrates. The base activates the boronic acid for transmetalation.[13]
-
Reaction Conditions: Reactions are typically heated (80-120 °C) under an inert atmosphere to drive the catalytic cycle to completion.
Application Concept 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[7][8] This reaction has revolutionized the synthesis of anilines, N-aryl heterocycles, and related structures, which are ubiquitous in pharmaceuticals.
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Application Notes & Protocols for the Strategic Functionalization of 6-Bromo-2-fluoro-3-methylphenol
Preamble: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery and materials science, the strategic importance of highly functionalized aromatic scaffolds cannot be overstated. 6-Bromo-2-fluoro-3-methylphenol is a prime example of such a versatile building block. Its structure presents three distinct, orthogonally reactive sites: a nucleophilic phenolic hydroxyl group, an electrophilic carbon-bromine bond amenable to cross-coupling, and a variously activated aromatic ring. The specific substitution pattern—a sterically accessible phenol, an ortho-fluoro group, and a meta-methyl group relative to the bromine—imparts a unique electronic and steric profile that must be carefully considered for selective chemical modification.
This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive set of protocols and field-proven insights for the precise functionalization of this key intermediate. We move beyond simple step-by-step instructions to explain the underlying principles and rationale, enabling you to adapt and troubleshoot these methods for your specific synthetic targets.
Diagram of Functionalization Pathways
The following workflow illustrates the primary avenues for derivatization of the this compound core, targeting either the hydroxyl group or the carbon-bromine bond.
Application Notes and Protocols: Leveraging 6-Bromo-2-fluoro-3-methylphenol for the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Value of 6-Bromo-2-fluoro-3-methylphenol in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. This compound is a uniquely functionalized aromatic building block, poised for the synthesis of a diverse array of bioactive heterocycles. Its trifecta of functional handles—a nucleophilic hydroxyl group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate physicochemical properties—offers a versatile platform for synthetic exploration. The strategic positioning of the methyl group further influences the electronic and steric environment of the scaffold.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the benzofuran and dibenzofuran cores, readily accessible from this starting material, are prevalent motifs in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
This technical guide provides detailed protocols for the synthesis of substituted benzofurans and dibenzofurans from this compound, elucidating the mechanistic rationale behind the chosen synthetic strategies and offering insights into the potential biological relevance of the resulting heterocyclic compounds.
I. Synthesis of Bioactive 4-Fluoro-5-methylbenzofurans via Sonogashira Coupling and Cyclization
A robust and highly efficient method for the construction of the benzofuran scaffold is the palladium- and copper-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[5][6] This one-pot, tandem reaction capitalizes on the reactivity of the bromine atom in this compound to introduce a variety of substituents at the 2-position of the resulting benzofuran ring.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. Initially, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. Concurrently, the copper(I) cocatalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, furnishes the 2-alkynylphenol intermediate. In the presence of a base, the phenolic proton is abstracted, and the resulting phenoxide undergoes an intramolecular 5-exo-dig cyclization onto the alkyne, yielding the benzofuran scaffold.
Diagram 1: Proposed Catalytic Cycle for Benzofuran Synthesis
Caption: Catalytic cycle for the Sonogashira coupling and subsequent intramolecular cyclization to form substituted benzofurans.
Experimental Protocol: Synthesis of 2-Aryl-4-fluoro-5-methylbenzofurans
This protocol describes the synthesis of a representative 2-aryl-substituted benzofuran. The reaction conditions can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-fluoro-5-methylbenzofuran.
| Parameter | Value | Rationale |
| Catalyst System | Pd(OAc)₂/CuI/PPh₃ | A standard and effective catalyst system for Sonogashira couplings.[6] |
| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of reactants and catalysts. |
| Base | Triethylamine | Acts as a base to neutralize the HBr formed and to facilitate the formation of the copper acetylide. |
| Temperature | 80 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Table 1: Key Parameters for the Synthesis of 2-Aryl-4-fluoro-5-methylbenzofurans.
Biological Activity Insights
Substituted benzofurans are known to exhibit a wide range of biological activities. For instance, compounds with halogen substitutions on the benzofuran core or on a C-2 phenyl ring have demonstrated significant antibacterial activity.[2] Furthermore, various benzofuran derivatives have been investigated for their anticancer properties, with structure-activity relationship studies indicating that the nature and position of substituents are crucial for their cytotoxic effects.[3][7] The synthesized 4-fluoro-5-methylbenzofuran derivatives are therefore promising candidates for screening in antimicrobial and anticancer assays.
II. Synthesis of Bioactive 1-Fluoro-2-methyldibenzofurans via Suzuki Coupling and Intramolecular C-O Bond Formation
The synthesis of dibenzofurans from this compound can be elegantly achieved through a two-step sequence involving an initial Suzuki-Miyaura cross-coupling to form a 2-arylphenol intermediate, followed by a palladium-catalyzed intramolecular C-O bond formation.[8] This strategy allows for the modular construction of the dibenzofuran skeleton with diverse substitution patterns.
Mechanistic Rationale
The first step, a Suzuki-Miyaura coupling, involves the palladium-catalyzed reaction of the aryl bromide (this compound) with an arylboronic acid. The resulting 2-arylphenol intermediate is then subjected to a second palladium-catalyzed reaction. In this intramolecular cyclization, the palladium catalyst coordinates to the phenol and activates the C-H bond of the adjacent aryl ring, leading to the formation of a palladacycle. Subsequent reductive elimination forms the C-O bond, yielding the dibenzofuran product.
Diagram 2: Synthetic Workflow for Dibenzofuran Synthesis
Caption: Two-step synthetic workflow for the preparation of substituted dibenzofurans.
Experimental Protocol: Synthesis of Substituted 1-Fluoro-2-methyldibenzofurans
This protocol outlines the synthesis of a representative substituted dibenzofuran.
Step 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol) and a mixture of toluene (5 mL) and water (0.5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 100 °C for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 2-(4-methoxyphenyl)-6-fluoro-3-methylphenol.
Step 2: Intramolecular C-O Bond Formation
Materials:
-
2-(4-Methoxyphenyl)-6-fluoro-3-methylphenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous Acetic Acid (AcOH)
Procedure:
-
To a round-bottom flask, add the 2-arylphenol intermediate (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Cu(OAc)₂ (2.0 mmol).
-
Add anhydrous acetic acid (5 mL).
-
Heat the mixture to 110 °C under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and neutralize with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to afford the desired 1-fluoro-7-methoxy-2-methyldibenzofuran.
| Parameter | Value | Rationale |
| Suzuki Catalyst | Pd(OAc)₂/SPhos | A highly active catalyst system for the coupling of aryl bromides with boronic acids.[9] |
| Cyclization Catalyst | Pd(OAc)₂/Cu(OAc)₂ | The palladium catalyst facilitates the C-H activation, while copper(II) acts as an oxidant to regenerate the active Pd(II) species. |
| Cyclization Solvent | Acetic Acid | Serves as both the solvent and a proton source in the catalytic cycle. |
| Atmosphere (Cyclization) | Air | The oxidant in this C-H activation/C-O cyclization is often molecular oxygen from the air.[10] |
Table 2: Key Parameters for the Synthesis of Substituted 1-Fluoro-2-methyldibenzofurans.
Biological Activity Insights
Dibenzofurans are a class of compounds with significant biological activities. The substitution pattern on the dibenzofuran core plays a crucial role in determining their pharmacological profile. For instance, certain chlorinated and fluorinated dibenzofurans have been studied for their biological and toxicological properties.[11] The presence of methoxy and methyl groups can also influence the bioactivity of flavonoids, a class of compounds that can be considered structurally related to dibenzofurans.[12] The synthesized fluorinated and methylated dibenzofurans represent novel scaffolds that warrant investigation for a range of biological activities, including as potential enzyme inhibitors or receptor modulators.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of bioactive benzofurans and dibenzofurans. The protocols detailed herein provide robust and reproducible methods for accessing these important heterocyclic scaffolds. The strategic incorporation of fluorine and the potential for diverse substitution patterns through cross-coupling reactions offer a powerful platform for the generation of novel compounds with potential therapeutic applications. Further screening of these synthesized heterocycles in relevant biological assays is highly encouraged to explore their full potential in drug discovery.
References
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Al-Kadasi, R. M., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115–120. Available at: [Link]
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Saleh, N., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784. Available at: [Link]
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Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
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Yang, K., et al. (2013). Facile synthesis of 2-arylphenols via palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones. PubMed. Available at: [Link]
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Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]
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Langer, P., et al. (2010). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available at: [Link]
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Ciamala, K. (Ed.). (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at: [Link]
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Hua, R., et al. (2010). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. Available at: [Link]
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Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC. Available at: [Link]
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Beier, P., & Mykhailiuk, P. K. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. Available at: [Link]
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Johnson, J. S., & Gribble, G. W. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC. Available at: [Link]
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Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints. Available at: [Link]
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Dake, S. A., et al. (2012). Bioactive Heterocycles: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. Available at: [Link]
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Kita, Y., et al. (2007). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]
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Hagenmaier, H., et al. (1993). Synthesis and Analysis of Mixed Chlorinated-Fluorinated Dibenzo-P-Dioxins and Dibenzofurans and Assessment of Formation and Occurrence of the Fluorinated and Chlorinated-Fluorinated Dibenzo-P-Dioxins and Dibenzofurans. PubMed. Available at: [Link]
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Kagechika, H., et al. (1995). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. Available at: [Link]
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Kim, J., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. PubMed. Available at: [Link]
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Wang, B., et al. (2015). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. RSC Publishing. Available at: [Link]
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Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]
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Takabatake, T., et al. (2001). SYNTHESIS OF 6-BROMO-4-METHYLBENZOFUROXAN. HETEROCYCLES. Available at: [Link]
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Hsieh, J. C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]
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Kumar, A., et al. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. NIH. Available at: [Link]
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Kim, J., et al. (2020). Catalytic Intramolecular Cyclization of Alkynyl Cyclic Acetals via Chemoselective Activation Leading to Phenanthrene Core. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Bromo-2-fluoro-3-methylphenol
Introduction: The Strategic Importance of 6-Bromo-2-fluoro-3-methylphenol in Medicinal Chemistry and Materials Science
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a modulating fluorine atom, a sterically influencing methyl group, and a directing hydroxyl group, makes it a sought-after precursor for a diverse range of molecular architectures. This trifecta of functionalities allows for the precise and controlled introduction of molecular complexity, rendering it invaluable in the fields of drug discovery, agrochemicals, and materials science. The ortho-fluoro and meta-methyl substitution pattern can significantly influence the conformational preferences and electronic properties of the resulting biaryl and heteroaryl structures, which are key motifs in many pharmacologically active compounds.[1] This guide provides detailed protocols and expert insights into the most pertinent palladium-catalyzed cross-coupling reactions involving this key substrate, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] Its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents make it a highly attractive method for the synthesis of complex molecules.[1]
Mechanistic Considerations for this compound
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing fluorine atom ortho to the bromine can influence the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond. The hydroxyl group can participate in the reaction, potentially requiring protection or careful selection of the base to avoid side reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for a General Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the organoboron reagent (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add 1,4-dioxane (8 mL) and water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for coupling of sterically hindered and electron-deficient aryl bromides.[4]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting transmetalation while being compatible with the phenolic hydroxyl group.[5][6]
-
Solvent System: A mixture of 1,4-dioxane and water is commonly used to solubilize both the organic and inorganic reagents.
Data Summary for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90-100 | 75-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 80-98 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 85 | 70-90 |
Note: Yields are representative and can vary depending on the specific boronic acid used.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[7] This reaction has become indispensable in medicinal chemistry for the synthesis of compounds containing the aniline motif.[8]
Key Considerations for the Amination of this compound
The presence of the free hydroxyl group on the substrate can potentially interfere with the strongly basic conditions typically employed in Buchwald-Hartwig aminations. Therefore, careful selection of the base and reaction conditions is crucial to achieve high yields and avoid side reactions such as O-arylation. For sensitive substrates, protection of the phenol may be necessary.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Protocol for a General Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol) in toluene (2 mL).
-
Add the catalyst solution to the vial containing the reagents.
-
Add additional toluene (8 mL) to the reaction vial, seal it, and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd₂(dba)₃ and an electron-rich, bulky biarylphosphine ligand like RuPhos is highly active for the amination of challenging aryl bromides.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
-
Solvent: Toluene is a common high-boiling solvent for this transformation.
Data Summary for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100-110 | 70-90 |
| Pd(OAc)₂ | BrettPhos | LHMDS | THF | 65 | 75-95 |
| [Pd(allyl)Cl]₂ | cataCXium A | K₂CO₃ | t-Amyl alcohol | 100 | 65-85 |
Note: Yields are representative and can vary depending on the specific amine used.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[11]
Mechanistic Insights for this compound
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The choice of an appropriate amine base is critical as it serves both as a base and as a solvent in some cases.
Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Protocol for a General Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add THF (10 mL) and triethylamine (3.0 mmol) to the flask.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System: The classical Pd(PPh₃)₂Cl₂/CuI system is a reliable choice for Sonogashira couplings.
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.
-
Solvent: THF is a common solvent that helps to solubilize the reactants.
Data Summary for Sonogashira Coupling
| Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25-50 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | 60 | 75-95 |
| PdCl₂(MeCN)₂ | - | Pyrrolidine | Toluene | 80 | 65-85 (Cu-free) |
Note: Yields are representative and can vary depending on the specific alkyne used.
IV. Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and reliable methods for the functionalization of this substrate. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicine and materials science. Further investigations could explore other cross-coupling reactions, such as Heck, Stille, or C-H activation, to further expand the synthetic utility of this important scaffold.
V. References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ResearchGate. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Thieme. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds. [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application of 6-Bromo-2-fluoro-3-methylphenol in agricultural chemistry
An Application Guide for the Agricultural Evaluation of 6-Bromo-2-fluoro-3-methylphenol
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
This document provides a comprehensive guide for the investigation of this compound as a potential new active ingredient in agricultural chemistry. While specific applications of this compound are not yet extensively documented in publicly available literature, its structural features—a halogenated phenol—suggest a strong rationale for its evaluation as a fungicide, bactericide, or herbicide. This guide offers a series of detailed protocols and theoretical frameworks to systematically assess its biological activity and potential utility in crop protection.
Introduction and Rationale
Halogenated phenols represent a class of compounds with a well-established history of biocidal activity. The presence of halogen substituents, such as bromine and fluorine, on a phenol ring can significantly enhance its antimicrobial and phytotoxic properties. This is often attributed to increased lipophilicity, which facilitates membrane disruption, and the ability to interfere with key metabolic processes such as oxidative phosphorylation. The methyl group on this compound may further influence its spectrum of activity and selectivity.
The investigation of novel halogenated phenols like this compound is driven by the continuous need for new agrochemicals with alternative modes of action to combat the development of resistance to existing products. This guide provides the foundational methodologies to explore the potential of this specific molecule.
Physicochemical Properties
A summary of the known properties of this compound is presented below. This data is essential for the preparation of stock solutions and for understanding the compound's potential behavior in various experimental systems.
| Property | Value | Source |
| CAS Number | 1310416-52-4 | [1] |
| Molecular Formula | C₇H₆BrFO | [2] |
| Molecular Weight | 205.02 g/mol | [2] |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol. Aqueous solubility is likely to be low. | General chemical knowledge |
Proposed Synthesis
Diagram: Proposed Synthetic Pathway
Caption: A potential one-step synthesis of this compound.
Hypothesized Mechanisms of Action
Based on the known activities of phenolic compounds in agriculture, this compound could exhibit its biological effects through several mechanisms.[3]
-
As a Fungicide/Bactericide:
-
Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of cell membranes, leading to increased permeability and leakage of essential intracellular components.[3]
-
Enzyme Inhibition: The hydroxyl group and halogen substituents can interact with the active sites of essential enzymes, such as those involved in cellular respiration or cell wall synthesis, leading to metabolic disruption.
-
Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
-
As a Herbicide:
-
Inhibition of Photosynthesis: Phenolic compounds can interfere with the electron transport chain in chloroplasts, thereby inhibiting photosynthesis.
-
Disruption of Respiration: Similar to its effects on fungi, it may uncouple oxidative phosphorylation in plant mitochondria.
-
Hormonal Imbalance: The compound could interfere with plant hormone signaling pathways, leading to abnormal growth and development.
-
Diagram: Potential Mechanisms of Action
Caption: Hypothesized mechanisms of action for this compound.
Application Notes and Protocols
The following protocols are designed to provide a systematic evaluation of the agricultural potential of this compound.
Preparation of Stock Solutions
-
Primary Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of dimethyl sulfoxide (DMSO).
-
Store at -20°C in a desiccated environment.
-
-
Working Solutions:
-
Prepare serial dilutions from the primary stock solution using the appropriate solvent for the specific assay. For aqueous-based assays, ensure the final DMSO concentration does not exceed a level that affects the biological system (typically <0.5%).
-
Protocol 1: In Vitro Fungicidal Activity Screening
This protocol is adapted from standard methodologies for fungicide efficacy screening.[4][5]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the mycelial growth of key plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans).
Materials:
-
Potato Dextrose Agar (PDA) or other suitable growth medium.[5]
-
Sterile petri dishes (90 mm).
-
Actively growing cultures of test fungi.
-
Sterile cork borer (5 mm).
-
Incubator.
-
Digital calipers.
Procedure:
-
Prepare Fungicide-Amended Media:
-
Autoclave the PDA medium and cool to 50-55°C in a water bath.[5]
-
Prepare a series of concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA.[5] A control with DMSO alone should be included.
-
Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.[5]
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value using probit analysis or other suitable statistical software.
-
Protocol 2: In Vitro Herbicidal Activity Screening (Seed Germination and Seedling Growth Assay)
This protocol is based on standard methods for evaluating the phytotoxicity of chemical compounds.[6]
Objective: To assess the effect of this compound on the seed germination and early seedling growth of representative monocot (e.g., Zea mays or Triticum aestivum) and dicot (e.g., Lactuca sativa or Arabidopsis thaliana) species.
Materials:
-
Petri dishes with filter paper.
-
Seeds of test plant species.
-
Growth chamber with controlled light and temperature.
-
Ruler or digital calipers.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). A DMSO control should be included.
-
-
Seed Plating:
-
Place a sterile filter paper in each petri dish.
-
Arrange a known number of seeds (e.g., 10-20) on the filter paper.
-
Add a sufficient volume of the respective test solution to each petri dish to saturate the filter paper.
-
-
Incubation:
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).
-
-
Data Collection:
-
After a set period (e.g., 5-7 days), record the number of germinated seeds.
-
Measure the radicle (root) and hypocotyl/coleoptile (shoot) length of the seedlings.
-
-
Data Analysis:
-
Calculate the germination percentage and the percentage of inhibition of root and shoot growth for each concentration compared to the control.
-
Determine the IC₅₀ (Inhibitory Concentration for 50% effect) values for germination and growth.
-
Protocol 3: In Vitro Insecticidal Activity Screening
This protocol outlines a basic method for assessing the contact and ingestion toxicity of the compound against a model insect pest (e.g., Spodoptera frugiperda or Plutella xylostella).[7][8]
Objective: To evaluate the insecticidal potential of this compound.
Materials:
-
Larvae of the test insect species.
-
Artificial diet for the insects.
-
Micropipette.
-
Small containers or multi-well plates for individual larvae.
Procedure:
A. Contact Toxicity:
-
Prepare a series of dilutions of the compound in a suitable solvent (e.g., acetone).
-
Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual larvae. A solvent-only control should be used.
-
Place the treated larvae in individual containers with access to an untreated artificial diet.
-
Record mortality at 24, 48, and 72 hours post-application.
B. Ingestion Toxicity (Diet Incorporation):
-
Prepare an artificial diet and incorporate the test compound at various concentrations while the diet is still liquid. A diet with solvent only serves as the control.
-
Pour the diet into small containers and allow it to solidify.
-
Place one larva in each container.
-
Record mortality at regular intervals.
Data Analysis:
-
Calculate the percentage mortality for each concentration and time point.
-
Determine the LD₅₀ (Lethal Dose for 50% of the population) for contact toxicity and the LC₅₀ (Lethal Concentration for 50% of the population) for ingestion toxicity using appropriate statistical methods.
Data Interpretation and Next Steps
The results from these initial screenings will provide a preliminary assessment of the biological activity of this compound.
| Outcome | Interpretation and Next Steps |
| High Fungicidal Activity (low EC₅₀) | Proceed to in vivo testing on infected plants. Investigate the spectrum of activity against a broader range of fungal pathogens. Conduct mode of action studies. |
| High Herbicidal Activity (low IC₅₀) | Conduct greenhouse trials to assess pre- and post-emergent herbicidal efficacy. Evaluate crop selectivity. |
| High Insecticidal Activity (low LD₅₀/LC₅₀) | Expand testing to other key insect pests. Investigate the speed of action and any sublethal effects (e.g., anti-feedant properties). |
| Moderate or No Activity | Consider derivatization to improve activity. Re-evaluate the potential of the compound or discontinue further investigation. |
Safety and Handling
While specific toxicological data for this compound is not widely available, it should be handled with care as a potentially hazardous chemical. Based on data for similar compounds, the following precautions are recommended[9][10]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
References
-
Gullino, M. L., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods and Protocols, 6(1), 12. [Link]
-
Turfgrass Diagnostic Lab. How to Submit Fungicide Testing Protocols. University of Wisconsin-Madison. [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 670–697. [Link]
-
Rivera, V. V. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. In Fungicides (pp. 169-178). InTech. [Link]
-
López, S., et al. (2021). Synthesis and Fungicidal Activity of Hydrated Geranylated Phenols against Botrytis cinerea. Molecules, 26(22), 6899. [Link]
-
López, S., et al. (2021). Synthesis and Fungicidal Activity of Hydrated Geranylated Phenols against Botrytis cinerea. Molecules, 26(22), 6899. [Link]
-
Gyawali, R., & Ibrahim, S. A. (2014). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Journal of Agricultural and Food Chemistry, 62(43), 10448–10467. [Link]
-
Khan Academy. Bromination of Phenols. [Link]
-
Gallard, H., & von Gunten, U. (2002). The bromination kinetics of phenolic compounds in aqueous solution. Water Research, 36(1), 65–75. [Link]
-
Warner, B. S., et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. MedChemComm, 14(7), 1311–1319. [Link]
-
Chemistry Learners. (2023, March 23). bromination reaction | reaction of phenol [Video]. YouTube. [Link]
-
Lin, K., et al. (2016). Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br-. Chemosphere, 154, 483–490. [Link]
-
Basak, A., et al. (2013). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 18(6), 6436–6451. [Link]
-
Wever, R., & Krenn, B. E. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 20(18), 4434. [Link]
-
PubChem. 2-Bromo-3-fluoro-6-methylphenol. [Link]
-
PubChem. 6-Bromo-2-chloro-3-methylphenol. [Link]
-
PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]
-
CP Lab Safety. 2-Bromo-6-fluoro-3-methylphenol, min 98%, 5 grams. [Link]
-
PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. [Link]
- Google Patents. (2020). Preparation method of 2-bromo-4-fluoro-6-methylphenol. CN111825531B.
- Google Patents. (2011). Production process for 3-fluorophenol. CN102260143A.
-
Pérez, M. J., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. International Journal of Molecular Sciences, 24(24), 17294. [Link]
-
PubChem. (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. [Link]
-
Klepser, M. E., et al. (1998). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 11(2), 375–389. [Link]
-
Ndlovu, S. M., et al. (2022). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Plants, 11(19), 2589. [Link]
-
Guo, S., et al. (2023). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science, 14, 1248419. [Link]
-
Varela, R. M., et al. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Agronomy, 11(5), 983. [Link]
Sources
- 1. 1310416-52-4|this compound|BLD Pharm [bldpharm.com]
- 2. usbio.net [usbio.net]
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- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda [frontiersin.org]
- 9. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]
- 10. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis Involving 6-Bromo-2-fluoro-3-methylphenol
Introduction: The Strategic Importance of 6-Bromo-2-fluoro-3-methylphenol in Complex Molecule Synthesis
This compound, identified by its CAS number 1310416-52-4, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—a reactive bromine atom, a modulating fluorine atom, a sterically influencing methyl group, and a nucleophilic hydroxyl group—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for selective, sequential transformations, making it an invaluable intermediate in the synthesis of high-value compounds.[1][2][3]
This guide provides an in-depth exploration of the scale-up synthesis involving this compound, focusing on three cornerstone reactions in modern organic chemistry: Williamson Ether Synthesis, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and process safety considerations essential for successful scale-up.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material's properties is paramount for any successful scale-up campaign.
| Property | Value | Source |
| CAS Number | 1310416-52-4 | [4][5][6][7] |
| Molecular Formula | C₇H₆BrFO | [8] |
| Molecular Weight | 205.03 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Generic observation |
| Hazard Identification | Irritant | [4] |
Safety and Handling: this compound is classified as an irritant.[4] As with all halogenated phenols, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For scale-up operations, a thorough risk assessment is mandatory, considering potential exposure during charging, sampling, and work-up procedures. All personnel should be trained on the specific hazards of the materials involved.
Core Synthetic Transformations: Detailed Protocols and Scale-Up Considerations
The true utility of this compound is realized in its application as a versatile synthon. The following sections provide detailed protocols for key transformations, designed to be adaptable for scale-up from gram to kilogram quantities.
Williamson Ether Synthesis: Constructing Aryl Ethers
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[9][10][11] When applied to phenols, this reaction provides a direct route to valuable aryl ethers, which are common motifs in pharmaceuticals.
Causality of Experimental Choices: The phenolic proton of this compound is acidic and can be readily deprotonated by a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction. The choice of a relatively mild base like potassium carbonate is often sufficient for phenols and is advantageous on a large scale due to its low cost, ease of handling, and moderate reactivity, which can help to control exotherms. A polar aprotic solvent like dimethylformamide (DMF) is chosen to solubilize the phenoxide salt and promote the Sₙ2 reaction.
Exemplary Scale-Up Protocol (100 g scale):
-
Vessel Preparation: Ensure a clean, dry, and inerted (Nitrogen or Argon) 5 L glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is available.
-
Reagent Charging: Charge the reactor with this compound (100 g, 0.488 mol), potassium carbonate (101 g, 0.732 mol, 1.5 equiv), and dimethylformamide (DMF, 1 L).
-
Reaction Initiation: Begin stirring and heat the mixture to 60-70 °C.
-
Alkyl Halide Addition: Slowly add the desired alkyl halide (e.g., ethyl bromide, 64 g, 0.585 mol, 1.2 equiv) via the addition funnel over 1-2 hours, monitoring the internal temperature to maintain it within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete (typically 4-6 hours).
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 5 L of cold water with stirring. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether, 3 x 1 L).
-
Purification: Combine the organic extracts, wash with brine (2 x 1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the desired aryl ether.
Process Optimization and Scale-Up Insights:
-
Base Selection: While potassium carbonate is a good starting point, other bases such as cesium carbonate or sodium hydride can be used if higher reactivity is required, though they are more expensive and require more stringent handling procedures.
-
Solvent Choice: Acetonitrile or acetone can be viable alternatives to DMF. The choice will depend on the specific alkyl halide and desired reaction temperature.
-
Exotherm Control: The alkylation step can be exothermic. A controlled addition rate and efficient cooling are crucial for safety and to prevent side reactions.
-
Purification Strategy: On a large scale, recrystallization is often preferred over chromatography for purification due to cost and throughput. Developing a suitable recrystallization solvent system during process development is critical.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[12][13][14] This reaction is exceptionally tolerant of a wide range of functional groups, making it a cornerstone of modern drug discovery and development.
Causality of Experimental Choices: The reaction mechanism involves a catalytic cycle with three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of a palladium catalyst and ligand is critical for reaction efficiency. A phosphine ligand, such as SPhos, is often used to stabilize the palladium catalyst and promote the reaction. A base is required to activate the boronic acid for transmetalation. An aqueous solvent system is often employed to facilitate the dissolution of the base and promote the reaction.
Exemplary Scale-Up Protocol (100 g scale):
-
Vessel Preparation: Use a 5 L reactor equipped as described for the Williamson ether synthesis.
-
Reagent Charging and Inerting: Charge the reactor with this compound (100 g, 0.488 mol), the desired arylboronic acid (1.1 equiv), palladium(II) acetate (1.1 g, 0.00488 mol, 1 mol%), and SPhos (4.0 g, 0.00976 mol, 2 mol%).
-
Solvent and Base Addition: Add a degassed mixture of toluene (1 L) and water (250 mL), followed by potassium carbonate (135 g, 0.976 mol, 2.0 equiv).
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by HPLC or GC until completion (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL). Combine the organic layers, wash with water and brine, and dry over magnesium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or a combination of both to yield the biaryl product.
Process Optimization and Scale-Up Insights:
-
Catalyst Loading: For large-scale production, minimizing the palladium catalyst loading is a primary goal to reduce costs and ease purification. Catalyst screening and optimization are crucial.
-
Ligand Selection: A wide variety of ligands are available for Suzuki couplings. The optimal ligand will depend on the specific substrates and should be determined experimentally.
-
Process Safety: Palladium-catalyzed cross-coupling reactions can be exothermic. A thorough understanding of the reaction's thermal profile is essential for safe scale-up.
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. Various scavenging agents or crystallization techniques are employed for its removal.
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of aryl amines.[15][16][17][18] This reaction has broad substrate scope and functional group tolerance.
Causality of Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium catalytic cycle. A key difference is the use of a strong, non-nucleophilic base, such as sodium tert-butoxide, to deprotonate the amine and facilitate the catalytic cycle. The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often providing the best results.
Exemplary Scale-Up Protocol (100 g scale):
-
Vessel Preparation: Utilize a 5 L reactor with the same setup as previously described.
-
Reagent Charging and Inerting: In a glovebox or under a robust inert atmosphere, charge the reactor with sodium tert-butoxide (70 g, 0.732 mol, 1.5 equiv). Add palladium(II) acetate (0.55 g, 0.00244 mol, 0.5 mol%) and a suitable phosphine ligand (e.g., RuPhos, 2.3 g, 0.00488 mol, 1 mol%).
-
Substrate and Solvent Addition: Add this compound (100 g, 0.488 mol) and the desired amine (1.2 equiv), followed by degassed toluene (1 L).
-
Reaction Execution: Heat the mixture to 90-100 °C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by HPLC or GC until completion (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. The product can be purified by chromatography or by forming a salt and recrystallizing.
Process Optimization and Scale-Up Insights:
-
Base Sensitivity: Sodium tert-butoxide is a strong base and is sensitive to moisture and air. Careful handling under inert conditions is essential.
-
Catalyst System: The choice of palladium precursor and ligand is crucial. Pre-formed palladium catalysts can sometimes offer better reproducibility on a large scale.
-
Safety: The potential for exotherms exists, particularly during the initial heating phase. Careful temperature monitoring and control are vital.
-
Product Isolation: The work-up procedure must be carefully designed to remove the inorganic salts and residual base. Acid-base extractions can be an effective purification strategy for amine products.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The successful scale-up of reactions involving this intermediate hinges on a solid understanding of the underlying chemical principles, careful optimization of reaction parameters, and a steadfast commitment to process safety. The protocols and insights provided in this guide are intended to serve as a foundation for the development of robust, safe, and efficient synthetic processes in the pursuit of novel pharmaceuticals and other high-value chemical entities.
References
-
Chemsrc. (n.d.). CAS No. 1310416-52-4. Retrieved from [Link]
-
Unbound Chemicals. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 1310416-52-4]. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
Lejava, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Organic Chemistry Portal. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- Google Patents. (n.d.). US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline.
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Jeske, R. (2023, January 18). Preparation of Ethers V3 [Video]. YouTube. Retrieved from [Link]
-
Molecules. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
-
BYJU'S. (n.d.). 1. Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]
-
Sci-Hub. (n.d.). Preparation of Biaryl Fluorosulfates by a Tandem Process. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. 1310416-52-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. CAS No. 1310416-52-4 | Chemsrc [chemsrc.com]
- 6. 1310416-52-4|this compound|BLD Pharm [bldpharm.com]
- 7. ivychem.com [ivychem.com]
- 8. 6-溴-2-氟-3-甲基苯酚 - CAS:1310416-52-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-2-fluoro-3-methylphenol
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, particularly 6-Bromo-2-fluoro-3-methylphenol. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome common hurdles in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Suzuki coupling of sterically hindered aryl halides.
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge arises from the significant steric hindrance around the bromine atom. The ortho-fluoro and ortho-methyl groups on the phenol ring sterically encumber the palladium catalyst's access to the C-Br bond for the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the fluorine atom can decrease the electron density of the aromatic ring, further slowing down oxidative addition. The phenolic hydroxyl group can also complicate the reaction by interacting with the base or the catalyst.
Q2: What is the general mechanistic pathway for the Suzuki coupling reaction?
A2: The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[2][3] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-Br in this case) to form a Pd(II) complex.[1][2][3]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[1][2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[1][2][3]
Q3: Are there alternatives to palladium catalysts for this type of reaction?
A3: While palladium catalysts are the most widely used for Suzuki couplings, nickel catalysts have emerged as a viable alternative, especially for less reactive aryl chlorides and bromides.[1] Nickel catalysts can be more cost-effective due to the higher abundance of nickel.[1] However, palladium-based systems remain the optimal choice for the majority of cross-coupling reactions due to their broad functional group tolerance and high reactivity.
II. Troubleshooting Guide for Sterically Hindered Suzuki Coupling
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of the Starting Material
Q: My reaction shows very low or no conversion of this compound. What are the likely causes and how can I address them?
A: Low conversion is a common problem with sterically hindered substrates and can often be traced back to an inefficient oxidative addition step. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection: This is the most critical factor.[4]
-
Rationale: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[1] Bulky and electron-rich phosphine ligands are necessary to promote the oxidative addition and reductive elimination steps.[1][4][5] These ligands stabilize the palladium center and facilitate the bond-forming processes.
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for sterically hindered couplings.[4][5] They possess the necessary bulk and electron-donating properties.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands with "flexible steric bulk" have shown high efficiency, sometimes even at room temperature.[4][6]
-
AntPhos: This ligand has demonstrated excellent reactivity in sterically hindered aryl-aryl couplings.[7]
-
2. Choice of Base and Solvent:
-
Rationale: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] For hindered substrates, a strong, non-nucleophilic base is preferred to avoid side reactions. The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Recommendations:
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally effective.[4] For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) can significantly improve yields.[4][6]
-
Solvents: Aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[4] A combination of dioxane and water is also frequently employed.[3][9]
-
3. Reaction Temperature:
-
Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for oxidative addition.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may be beneficial. However, be mindful of potential side reactions like protodeboronation of the boronic acid at elevated temperatures.
Experimental Protocol: Optimizing Ligand and Base for Low Conversion
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.5 equiv) | Arylboronic acid (1.5 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | PPh₃ (8 mol%) | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 100 °C |
| Time | 24 h | 24 h |
Issue 2: Formation of Significant Side Products (e.g., Protodeboronation, Dehalogenation)
Q: I am observing significant amounts of the deboronated arene from my boronic acid and/or the dehalogenated starting material (2-fluoro-3-methylphenol). How can I minimize these side reactions?
A: Protodeboronation (replacement of the boronic acid group with a hydrogen) and dehalogenation (replacement of the bromine with a hydrogen) are common side reactions.
1. Minimizing Protodeboronation:
-
Rationale: This side reaction is often promoted by excess water, high temperatures, and prolonged reaction times. The stability of the boronic acid is also a factor.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried, especially if using a non-aqueous system.
-
Use Boronic Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Control Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Optimize Base: Use the mildest effective base. While strong bases can be necessary, they can also accelerate protodeboronation.
-
2. Minimizing Dehalogenation:
-
Rationale: Dehalogenation of the aryl halide can occur after oxidative addition. The resulting palladium-hydride species can then reductively eliminate to form the dehalogenated product.[10] This is often exacerbated by certain ligands and bases.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different bulky, electron-rich ligands.
-
Careful Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can sometimes contribute to catalyst decomposition pathways that lead to dehalogenation.
-
Issue 3: Inconsistent Yields and Reaction Reproducibility
Q: My reaction works well on a small scale, but the yields are inconsistent upon scale-up. What factors should I investigate?
A: Reproducibility issues often stem from subtle changes in reaction parameters that become more pronounced on a larger scale.
1. Reagent Quality and Stoichiometry:
-
Rationale: The purity of the boronic acid and the activity of the palladium catalyst are critical. Small impurities can have a significant impact.
-
Recommendations:
-
Boronic Acid Quality: Use freshly purchased or purified boronic acid. Some boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Precise Stoichiometry: Accurately weigh all reagents, especially the catalyst and ligand.
-
2. Reaction Setup and Degassing:
-
Rationale: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Inefficient degassing can lead to inconsistent results.
-
Recommendations:
-
Thorough Degassing: Use a robust degassing method such as the freeze-pump-thaw technique (for smaller scales) or sparging with an inert gas (e.g., argon or nitrogen) for an extended period (20-30 minutes) for larger scales.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
3. Mixing and Heat Transfer:
-
Rationale: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions and lower yields.
-
Recommendations:
-
Efficient Stirring: Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.
-
Controlled Heating: Use an oil bath or heating mantle with a temperature controller to ensure uniform and stable heating.
-
III. Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
IV. References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. (n.d.). Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters - ACS Publications. (2011). Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). Retrieved from [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017). Retrieved from [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed. (2015). Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023). Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Retrieved from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. (2025). Retrieved from [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.). Retrieved from [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). Retrieved from [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 6-Bromo-2-fluoro-3-methylphenol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-2-fluoro-3-methylphenol. This halogenated phenol is a valuable building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, ensuring reproducibility and avoiding confounding results from reaction byproducts.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from reaction mixtures.
Q1: My final yield is significantly lower than expected after purification. What are the common causes?
Low yield is a frequent issue stemming from losses at various stages of the purification process. Identifying the cause requires a systematic review of your procedure.
-
Answer: Several factors can contribute to poor recovery:
-
Excessive Solvent Use in Crystallization: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1] Always aim for the minimum amount of hot solvent required to create a saturated solution. If you suspect this is the issue, you can attempt to recover a "second crop" of crystals by partially evaporating the solvent from the filtrate and cooling again.[1]
-
Inappropriate Solvent Choice for Extraction: The efficiency of liquid-liquid extraction depends on the partition coefficient (K) of the solute between the two immiscible phases.[2] If this compound has some solubility in the aqueous phase during an organic wash, multiple extractions with smaller volumes are mathematically more efficient than a single extraction with a large volume.[2]
-
Loss During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the desired compound may have prematurely crystallized on the filter paper or in the funnel stem. To mitigate this, pre-heat the funnel, use a fluted filter paper for faster filtration, and add a small amount of fresh, hot solvent to the filtration flask to keep the compound dissolved.[1]
-
Product Decomposition: this compound, like many phenols, can be sensitive to heat and acidic conditions. Prolonged exposure to high temperatures or highly acidic silica gel during chromatography can lead to degradation.[3] Test the stability of your compound on a small TLC plate spotted and left for some time before eluting to check for decomposition.[3]
-
Incomplete Reaction: The most straightforward reason for low yield is an incomplete initial reaction. Before beginning a large-scale purification, it is crucial to analyze the crude reaction mixture (e.g., by TLC, GC-MS, or ¹H NMR) to get an accurate assessment of the conversion to the desired product.
-
Q2: My NMR/GC-MS analysis shows persistent impurities. How can I identify and remove them?
The identity of impurities is dictated by the synthetic route. For the bromination of 2-fluoro-3-methylphenol, common impurities include starting material, isomers, and over-brominated products.
-
Answer:
-
Identifying Impurities:
-
Unreacted Starting Material (2-fluoro-3-methylphenol): This will have a similar polarity to your product and can be difficult to separate by standard chromatography.
-
Isomeric Products: Electrophilic bromination of a substituted phenol is governed by the directing effects of the existing groups (-OH, -F, -CH₃).[4] Depending on the reaction conditions, you may form other monobrominated isomers. These are often the most challenging impurities to remove.
-
Poly-brominated Species: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic attack.[4][5] The formation of di- or even tri-brominated phenols (e.g., 2,4,6-tribromo-3-methylphenol) is a common side reaction.[6] These are typically less polar than the desired monobrominated product.
-
-
Removal Strategies:
-
For Less Polar Impurities (e.g., di-bromo compounds): Flash column chromatography is often effective. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the elution of the less polar impurities first.
-
For More Polar Impurities (e.g., other phenols): If the impurity is another phenolic compound with a different pKa, a carefully controlled acid-base extraction might be effective. However, this is often challenging. High-performance liquid chromatography (HPLC) may be required for difficult separations.[7][8]
-
For Starting Material: An optimized chromatographic separation is the best approach. You may need to screen different solvent systems or consider using a different stationary phase like alumina if silica gel proves ineffective.[3]
-
-
Q3: My product "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid lattice. This often traps impurities.
-
Answer: This is a common crystallization problem. Here are several ways to address it:
-
Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated, causing the compound to crash out too quickly at a high temperature. Re-heat the flask to dissolve the oil, add a small amount of additional "soluble" solvent, and allow it to cool more slowly.[1]
-
Lower the Cooling Temperature: Ensure your cooling bath is below the melting point of your compound.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a solvent in which it is less soluble, or use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution just becomes turbid. Re-heat to clarify and then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q4: During column chromatography, my compound either stays at the baseline or runs with the solvent front. What should I do?
This indicates a poorly chosen mobile phase (eluent). The goal is to have your target compound move with a retention factor (Rƒ) of approximately 0.3-0.4 for good separation.[3]
-
Answer:
-
Compound Stays at Baseline (Rƒ ≈ 0): The eluent is not polar enough to move the compound up the stationary phase. You need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
Compound Runs with Solvent Front (Rƒ ≈ 1): The eluent is too polar, and it is carrying your compound without sufficient interaction with the stationary phase. You need to decrease the polarity of the mobile phase by increasing the percentage of the nonpolar component (e.g., hexanes).
-
Protocol for Finding the Right Solvent System:
-
Use Thin-Layer Chromatography (TLC) to screen various solvent systems before running a column.
-
Test different ratios of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
The solvent system that gives your product an Rƒ value between 0.3 and 0.4 on the TLC plate is the ideal starting point for your column.[3]
-
-
Q5: I suspect my product is decomposing during purification. How can I prevent this?
Phenols can be sensitive to oxidation, heat, and acid/base conditions.
-
Answer:
-
Acid-Catalyzed Decomposition: Standard silica gel is acidic and can cause degradation of sensitive compounds.[3] If you suspect this is happening on a column, you can either use a less acidic stationary phase like alumina or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~1%).[3]
-
Oxidation: Phenols can oxidize, especially when heated in the presence of air, often leading to colored impurities. When concentrating solutions, use a rotary evaporator under reduced pressure to minimize heat exposure. If necessary, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Decomposition: Avoid unnecessarily high temperatures during crystallization or distillation. If the compound has a high boiling point and is thermally sensitive, vacuum distillation can be used to lower the boiling point.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective purification strategy for this compound on a laboratory scale?
The optimal strategy depends on the impurity profile of your crude material. A multi-step approach is often the most robust.
-
Answer: A highly effective and common strategy involves a combination of extraction and chromatography or crystallization.
-
Initial Workup (Acid-Base Extraction): After the reaction is complete, perform a liquid-liquid extraction. Since your product is a phenol, it is acidic. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with an aqueous base (e.g., 1M NaOH). Your phenolic product will move into the aqueous layer as its sodium salt, leaving non-acidic organic impurities behind.
-
Isolation: Separate the aqueous layer and carefully re-acidify it with an acid like HCl to precipitate your crude product.
-
Final Polishing: The precipitated solid can then be further purified by either recrystallization (if a suitable solvent is found) or flash column chromatography to remove any remaining isomeric or closely related impurities.
-
Q2: How do I choose the right purification technique?
The choice between extraction, crystallization, and chromatography depends on the physical properties of your compound and its impurities.
-
Answer: The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: How can I definitively confirm the purity of my final product?
A single analytical technique is often insufficient. Orthogonal methods (methods based on different chemical principles) provide the most reliable assessment of purity.
-
Answer: A combination of the following methods is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities with distinct signals. ¹⁹F NMR is also highly valuable for fluorine-containing compounds. High purity is indicated by a clean spectrum with correct integrations and the absence of unassignable peaks.
-
Chromatographic Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds and provides their mass, confirming the molecular weight of your product and detecting any volatile impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector is a powerful tool for quantifying purity.[8] A single sharp peak on an HPLC chromatogram is a strong indicator of high purity. Methods for analyzing halogenated phenols are well-established.[7]
-
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.
-
| Technique | Information Provided | Primary Use |
| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation, identification of impurities | Structure Verification |
| GC-MS | Purity assessment, molecular weight confirmation | Purity & MW Check |
| HPLC-UV | High-accuracy quantitative purity assessment | Purity Quantification |
| Melting Point | Indication of crystalline purity | Purity Indication |
Q4: What are the key safety precautions for handling this compound and its purification solvents?
Working safely is paramount. Always consult the Safety Data Sheet (SDS) for any chemical before use.
-
Answer:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Halogenated phenols are classified as irritants and can be harmful if swallowed or absorbed through the skin.[11][12]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[12]
-
Solvent Safety: The organic solvents used in extraction and chromatography (e.g., hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Keep them away from ignition sources and ensure proper ventilation.[2]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines. Do not pour organic solvents or halogenated compounds down the drain.[13]
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) until all the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by minor, highly polar impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
SOP 2: Workflow for Acid-Base Extraction
This workflow is designed to separate the acidic phenolic product from neutral organic impurities.
Caption: Workflow for purifying phenols via acid-base extraction.
References
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. [Link]
-
Review on Extraction of Phenolic Compounds from Natural Sources Using Green Deep Eutectic Solvents. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
A simple method for extracting plant phenolic compounds. Canadian Journal of Forest Research. [Link]
-
Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PubMed Central. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]
-
Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). PubMed. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. Semantic Scholar. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
2-Bromo-3-fluoro-6-methylphenol. PubChem. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]
-
Isolation and Purification of Organic Compounds Extraction. University of Massachusetts Lowell. [Link]
-
Analytical Methods. ResearchGate. [Link]
-
What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? ResearchGate. [Link]
-
The detection of some halogenated phenols and nitrophenols in thin-layer chromatography by means of bromine. Semantic Scholar. [Link]
-
6-Bromo-2-chloro-3-methylphenol. PubChem. [Link]
-
SAFETY DATA SHEET - 5-Fluoro-2-methylphenol. Fisher Scientific. [Link]
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent. [Link]
-
Method 528 - Determination of Phenols in Drinking Water. U.S. Environmental Protection Agency. [Link]
-
6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol. National Institutes of Health. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. [Link]
-
Rate constants of reactions of bromine with phenols in aqueous solution. ResearchGate. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
- Preparation method of 2-bromo-6-fluoroaniline.
-
Bromination of Phenols. YouTube. [Link]
- Preparation method of 2-bromo-4-fluoro-6-methylphenol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Purification [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aaronchem.com [aaronchem.com]
- 13. epa.gov [epa.gov]
Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methylphenol
Introduction:
Welcome to the technical support guide for the synthesis of 6-Bromo-2-fluoro-3-methylphenol, a key intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis, typically achieved through the electrophilic bromination of 2-fluoro-3-methylphenol, is often accompanied by challenges related to regioselectivity and impurity formation. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common obstacles, improve yield, and ensure the highest purity of the final product.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My TLC/GC-MS analysis shows multiple products. What are the most common byproducts I should expect?
A1: The electrophilic bromination of 2-fluoro-3-methylphenol is a classic example of a reaction where regioselectivity is the primary challenge. The hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups all influence the position of the incoming bromine atom. The strongly activating -OH group directs ortho and para to itself (positions 4 and 6). Consequently, you will almost invariably produce a mixture of isomers and over-brominated species.
The most common byproducts are:
-
4-Bromo-2-fluoro-3-methylphenol (Regioisomer): This is the most prevalent byproduct. The electronic directing effects to position 4 (para to -OH) are strong. While position 6 is often favored due to slightly lower steric hindrance, the 4-bromo isomer is always a significant component of the crude product.
-
4,6-Dibromo-2-fluoro-3-methylphenol (Over-bromination product): Phenols are highly activated rings, making them susceptible to multiple halogenations if the reaction conditions are not carefully controlled.[1][2][3] Using a slight excess of the brominating agent or allowing the temperature to rise can significantly increase the formation of this byproduct.
-
Unreacted 2-fluoro-3-methylphenol (Starting Material): Incomplete conversion is common, especially if the reaction time is too short or the temperature is too low.
Table 1: Common Analytes in the Synthesis of this compound
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role | Typical TLC Rf (relative) |
| 2-Fluoro-3-methylphenol | C₇H₇FO | 126.13 | Starting Material | Highest |
| This compound | C₇H₆BrFO | 205.02 | Target Product | Intermediate |
| 4-Bromo-2-fluoro-3-methylphenol | C₇H₆BrFO | 205.02 | Regioisomer Byproduct | Very close to Target |
| 4,6-Dibromo-2-fluoro-3-methylphenol | C₇H₅Br₂FO | 283.92 | Over-bromination Byproduct | Lowest |
Q2: How can I distinguish between the desired 6-Bromo and the 4-Bromo byproduct using ¹H NMR?
A2: While their molecular weights are identical, the ¹H NMR spectra of the 6-bromo and 4-bromo isomers are distinct due to the different substitution patterns on the aromatic ring. The key is to analyze the splitting patterns and coupling constants of the two remaining aromatic protons.
-
For this compound (Target): The two aromatic protons are at positions 4 and 5. They are ortho to each other, resulting in a doublet of doublets (or two distinct doublets) with a typical ortho coupling constant (³JHH) of ~7-9 Hz. The proton at C5 will also show a smaller meta coupling to the fluorine at C2.
-
For 4-Bromo-2-fluoro-3-methylphenol (Byproduct): The two aromatic protons are at positions 5 and 6. They are also ortho to each other, and will similarly appear as doublets with a large ortho coupling constant. However, the chemical shifts will differ, and the proton at C6 will not have the meta fluorine coupling seen in the desired product. The key differentiator is often the coupling to the fluorine atom. The proton ortho to the fluorine (at C1 in the starting material, which would be adjacent to the bromine in the 4-bromo isomer) will exhibit a Jortho H-F coupling of 6-10 Hz.[4]
Careful analysis of coupling constants in a high-resolution spectrum is essential for unambiguous identification.
Q3: My reaction mixture turns a dark brown or reddish color. What causes this and how can it be prevented?
A3: The discoloration is a classic sign of phenol oxidation. Phenols are electron-rich and can be easily oxidized to form highly colored quinone or quinone-like structures. This process can be accelerated by:
-
Excess Brominating Agent: Reagents like elemental bromine (Br₂) can act as oxidants.
-
Presence of Air (Oxygen): Atmospheric oxygen can contribute to oxidation, especially at elevated temperatures or in the presence of trace metal impurities.
-
Light: Photochemical oxidation can also occur.
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0 to 1.05 equivalents of N-Bromosuccinimide).
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[5]
-
Solvent Choice: Using a two-phase solvent system (e.g., an organic solvent and water) can sometimes help by dissolving the byproduct HBr into the aqueous phase, preventing it from catalyzing side reactions.[6]
-
Work-up Quench: During the work-up, adding a reducing agent like sodium bisulfite (NaHSO₃) can quench any excess bromine and help reduce some of the colored impurities.[6]
Q4: How can I improve the regioselectivity of the reaction to maximize the yield of the 6-Bromo isomer?
A4: Improving regioselectivity is the most critical aspect of this synthesis. While completely eliminating the 4-bromo isomer is difficult, its formation can be minimized.[7]
-
Choice of Brominating Agent: The size and reactivity of the brominating agent play a crucial role.
-
N-Bromosuccinimide (NBS): Often preferred over elemental bromine (Br₂) as it provides a low, steady concentration of electrophilic bromine, which can improve selectivity and reduce over-bromination.[8]
-
Bulky Reagents: Using sterically hindered brominating agents or specific catalytic systems can favor substitution at the less sterically hindered position (C6) over the more crowded C4 position, which is flanked by the methyl and fluoro groups. Research into using sulfoxides with bulky substituents in combination with TMSBr has shown high para-selectivity for phenols, which in this case would translate to favoring the position away from the other substituents.[7][9]
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the phenol and the brominating agent.
-
Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 0 °C) decreases the overall reaction rate but can significantly enhance selectivity by favoring the kinetically preferred product.
Visualizing the Reaction: Pathways and Byproducts
The following diagram illustrates the primary reaction pathway to the desired 6-bromo product and the competing pathways that lead to common byproducts.
Caption: Reaction scheme showing the formation of the target product and major byproducts.
Experimental Protocols
Protocol 1: Synthesis via NBS Bromination
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methylphenol (1.0 eq). Dissolve the starting material in acetonitrile (approx. 10 mL per 1 g of phenol).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Add a saturated solution of sodium bisulfite to quench any remaining NBS or bromine until the color disappears.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
The separation of the 6-bromo and 4-bromo isomers is challenging due to their similar polarities. A well-optimized column chromatography procedure is essential.
-
Column Packing: Use a high-quality silica gel (100-200 mesh is a good starting point). Pack the column using a slurry method with your chosen eluent system.
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. The less polar dibromo- byproduct will elute first, followed by the product isomers. The unreacted starting material will elute last.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure desired product. The 6-bromo and 4-bromo isomers will likely co-elute in some fractions. Combine only the purest fractions containing the 6-bromo isomer.
Troubleshooting Workflow
This decision tree can guide you through diagnosing common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Vertex AI Search. (2020). Predict the possible product of the following reaction. bromination of phenol. Available at: [Link]
- Google Patents. (1970). Process for brominating phenols. US3546302A.
-
Khan Academy. (n.d.). Bromination of Phenols. Available at: [Link]
-
Ekeeda. (2019). Reaction of Phenol With Bromine - Chemistry Class 12. YouTube. Available at: [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]
-
Gallardo-Macias, R., et al. (2015). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol. National Center for Biotechnology Information. Available at: [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Lab Manual. Available at: [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Available at: [Link]
-
An, T., et al. (2015). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. Available at: [Link]
-
MDPI. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
PubMed. (2012). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Available at: [Link]
- Google Patents. (2020). Preparation method of 2-bromo-4-fluoro-6-methylphenol. CN111825531B.
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 5. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 6. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 7. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Overcoming low yield in reactions with 6-Bromo-2-fluoro-3-methylphenol
Technical Support Center: 6-Bromo-2-fluoro-3-methylphenol
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and process development scientists to navigate the challenges associated with this sterically hindered and electronically complex building block. Here, we address common issues leading to low reaction yields and provide expert-driven troubleshooting strategies.
Part 1: Troubleshooting Guide - Low Yields in Cross-Coupling Reactions
Cross-coupling reactions involving this compound are frequently hampered by a combination of steric hindrance and electronic effects. The bromine atom at the 6-position is ortho to a hydroxyl group, while the 2-position fluorine and 3-position methyl group further crowd the reactive center. This guide provides a systematic approach to diagnosing and resolving low yields.
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in less than 20% yield. What are the primary causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are common and typically stem from three primary factors: inefficient oxidative addition, competitive side reactions, and catalyst deactivation. The steric bulk around the C-Br bond significantly slows the crucial oxidative addition step to the Pd(0) catalyst.
Here is a logical workflow to troubleshoot this issue:
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. The key is to use a catalyst system that promotes fast oxidative addition while resisting decomposition.
-
Expertise & Experience: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center and create a more reactive species. Ligands like SPhos, XPhos, and RuPhos are specifically designed for hindered substrates. Palladacycle pre-catalysts (e.g., SPhos-Pd-G3) are often superior as they provide a reliable source of monoligated Pd(0), which is the active catalytic species.
-
Protocol: Screen a panel of catalysts and ligands.
-
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Advanced) |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (2 mol%) | SPhos-Pd-G3 (2 mol%) |
| Ligand | None | SPhos (4 mol%) | None |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ (3 equiv) | Cs₂CO₃ (3 equiv) |
| Solvent | Dioxane/H₂O | Toluene | 2-MeTHF |
| Temperature | 100 °C | 110 °C | 100 °C |
| Typical Yield | < 20% | 40-60% | > 80% |
-
Base and Solvent System: The choice of base is critical to avoid side reactions.
-
Trustworthiness: Strong bases like NaOH or KOtBu can promote proto-debromination, where the aryl bromide is reduced to an arene, killing the reaction pathway. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred. The solvent must be anhydrous and aprotic; water can facilitate proto-debromination. Toluene, dioxane, or 2-MeTHF are excellent choices.
-
-
Temperature Control: While higher temperatures can accelerate the slow oxidative addition, they can also increase the rate of catalyst decomposition and side reactions. A careful balance is needed. Monitor the reaction by UPLC/LC-MS to track the consumption of starting material and the formation of byproducts like 3-fluoro-2-methylphenol (from proto-debromination).
Question: I am observing significant proto-debromination of my starting material. How can I suppress this side reaction?
Answer:
Proto-debromination is a common failure mode with electron-rich or sterically hindered aryl halides. It arises from the protonolysis of the Ar-Pd(II)-X intermediate or direct reduction of the starting material.
Strategies to Minimize Proto-debromination:
-
Use Anhydrous Conditions: Rigorously dry your solvent and reagents. Water is a common proton source. Using freshly opened anhydrous solvents and flame-drying glassware is recommended.
-
Select the Right Base: As mentioned, avoid strong, hard bases. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote transmetalation but has low solubility, which can temper its reactivity.
-
Employ a Less Electron-Rich Ligand: While electron-rich ligands are needed, excessively electron-rich ligands can sometimes promote undesired reductive pathways. If using a very electron-rich ligand like RuPhos fails, consider a slightly less donating one like XPhos.
-
Add a Stoichiometric Additive: In some cases, adding a Lewis acid or a halide scavenger can alter the reaction pathway favorably, though this requires careful screening.
Part 2: FAQs - General Handling and Reaction Conditions
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C). Phenols are susceptible to air oxidation, which can lead to coloration and the introduction of impurities that may interfere with catalytic reactions.
Q2: Should I protect the phenolic hydroxyl group before attempting cross-coupling?
A2: It depends on the reaction conditions.
-
For Suzuki Couplings: Protection is generally not required. The weakly basic conditions (K₃PO₄, Cs₂CO₃) are compatible with the free phenol. In fact, the free hydroxyl can sometimes participate in directing the oxidative addition.
-
For Reactions with Strong Bases: If your planned reaction requires a strong base (e.g., organolithium reagents, Grignard reagents), protection is mandatory. A methyl ether (using DMS or MeI) or a silyl ether (e.g., TBSCl) are common choices. The choice of protecting group will depend on the overall synthetic route and deprotection conditions.
Q3: Which analytical techniques are best for monitoring the progress of reactions involving this substrate?
A3: A combination of techniques provides the most complete picture.
-
UPLC/LC-MS: This is the most powerful tool. It allows for rapid quantification of the starting material, product, and key byproducts (e.g., the proto-debrominated compound).
-
TLC: Useful for a quick qualitative check, but co-elution of similarly polar aromatic compounds can be misleading. Use a combination of visualization methods (UV light, permanganate stain).
-
¹⁹F NMR: If your product and starting material have distinct fluorine signals, ¹⁹F NMR can be an excellent, clean way to monitor the reaction directly in the reaction tube without workup.
Q4: My Williamson ether synthesis using this compound is failing. What should I try?
A4: The hydroxyl group is sterically hindered. Standard Williamson ether conditions (e.g., NaH, alkyl halide in THF) may be too slow or require harsh conditions that lead to decomposition.
Troubleshooting Workflow:
-
Optimize Base and Solvent: Switch from NaH to a stronger, non-nucleophilic base like KHMDS in a more polar aprotic solvent like DMF. This will generate the phenoxide more effectively and accelerate the Sₙ2 reaction.
-
Consider the Mitsunobu Reaction: For coupling to primary or secondary alcohols, the Mitsunobu reaction is an excellent alternative for hindered systems as it proceeds through a different, often more favorable, mechanism.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]
-
Title: The Suzuki-Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: RSC Publishing URL: [Link]
-
Title: The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis Source: Chemical Reviews URL: [Link]
Improving regioselectivity in reactions of 6-Bromo-2-fluoro-3-methylphenol
< . ## Technical Support Center: Improving Regioselectivity in Reactions of 6-Bromo-2-fluoro-3-methylphenol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling regioselectivity in various chemical transformations involving this versatile building block. The unique substitution pattern of this molecule presents both opportunities and challenges in directing reactions to the desired position on the aromatic ring. This guide offers troubleshooting advice and detailed protocols to help you navigate these complexities.
Understanding the Reactivity of this compound
The regiochemical outcome of reactions involving this compound is governed by the interplay of electronic and steric effects of its four substituents:
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group. It donates electron density to the ring via resonance, making the ortho and para positions more nucleophilic and susceptible to electrophilic attack.[1][2]
-
Fluorine (-F): An electronegative, deactivating group through induction, but a weak resonance donor. It is considered an ortho, para-director.
-
Bromine (-Br): Similar to fluorine, it is a deactivating, ortho, para-directing group.[3]
-
Methyl (-CH₃): A weakly activating, ortho, para-directing group through induction and hyperconjugation.[3]
The combined influence of these groups dictates the most likely positions for substitution. The powerful activating effect of the hydroxyl group generally dominates, making the ring reactive towards electrophiles despite the presence of two deactivating halogens.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites for electrophilic aromatic substitution on this compound?
A1: The primary sites for electrophilic attack are the positions ortho and para to the strongly activating hydroxyl group. Given the substitution pattern, the C4 and C5 positions are the most likely candidates. The C4 position is para to the hydroxyl group and ortho to the methyl group, while the C5 position is ortho to the hydroxyl group. Steric hindrance from the adjacent bromine and fluorine atoms might influence the accessibility of these sites.
Q2: How can I favor substitution at the C4 position?
A2: To favor substitution at the C4 position (para to the hydroxyl group), you can employ bulky electrophiles. The steric hindrance around the C5 position, flanked by the fluorine and methyl groups, will disfavor the approach of a large electrophile, thereby promoting reaction at the less sterically crowded C4 position. Additionally, controlling reaction temperature can influence the product distribution, with lower temperatures often favoring the thermodynamically more stable para product.
Q3: Is it possible to achieve substitution at the C5 position?
A3: Yes, substitution at the C5 position (ortho to the hydroxyl group) can be achieved, particularly with smaller electrophiles and under conditions that favor kinetic control (e.g., lower temperatures and shorter reaction times). The use of a directing group or a specific catalyst system that favors ortho substitution can also be explored.
Q4: How do I approach nucleophilic aromatic substitution (SNAr) with this molecule?
A4: For SNAr, the reaction is favored at positions activated by electron-withdrawing groups. In this compound, the fluorine and bromine atoms are potential leaving groups. The regioselectivity will depend on the nature of the nucleophile and the reaction conditions. The position ortho or para to a strong electron-withdrawing group is generally the most reactive. In this case, the electronic effects of the other substituents will play a crucial role in determining which halogen is more readily displaced.[4][5]
Q5: What are the key considerations for metal-catalyzed cross-coupling reactions?
A5: The bromine atom is the most likely site for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, as the C-Br bond is generally more reactive than the C-F bond in such transformations.[6][7] To achieve high regioselectivity, it is crucial to select the appropriate catalyst, ligand, and reaction conditions to favor oxidative addition at the C-Br bond.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Problem: A mixture of C4 and C5 substituted products is obtained, with no clear preference for one over the other.
dot
Caption: Workflow for troubleshooting poor regioselectivity in EAS.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Solution |
| Insufficient steric differentiation between C4 and C5: The electrophile may not be large enough to be significantly hindered by the substituents around the C5 position. | Solution: Switch to a bulkier electrophile. For example, in bromination, use N-bromosuccinimide (NBS) with a bulky catalyst instead of Br₂.[8] |
| Reaction under kinetic control: The reaction may be favoring the faster-forming ortho product (C5). | Solution: To favor the thermodynamically more stable para product (C4), try running the reaction at a lower temperature for a longer duration. Conversely, if the ortho product is desired, use milder conditions and shorter reaction times. |
| Solvent effects: The polarity of the solvent can influence the transition state energies for attack at different positions. | Solution: Screen a range of solvents with varying polarities (e.g., non-polar like hexane, polar aprotic like THF, and polar protic like acetic acid). |
| Inadequate Lewis acid catalyst: The Lewis acid may not be effectively coordinating to direct the electrophile. | Solution: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and vary their stoichiometry. |
Issue 2: Lack of Reactivity or Poor Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling reaction at the bromine position is sluggish or gives low yields of the desired biaryl product.
dot
Caption: Workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Solution |
| Catalyst deactivation or insufficient activity: The chosen palladium catalyst may not be robust enough for this substrate. | Solution: Screen a variety of palladium catalysts and ligands. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[9] Increase the catalyst loading if necessary. |
| Inappropriate base: The base may not be strong enough to facilitate the transmetalation step effectively. | Solution: Experiment with different bases. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ might be required.[9][10] |
| Poor solvent choice: The solvent system may not be optimal for solubility or for stabilizing the catalytic species. | Solution: Common solvents for Suzuki coupling include dioxane, THF, and toluene, often with a small amount of water.[9] A solvent screen can identify the best medium for your specific reaction. |
| Side reactions: The phenolic hydroxyl group can interfere with the reaction. | Solution: Protect the hydroxyl group as a methyl ether or another suitable protecting group before performing the coupling reaction.[11][12] This can prevent side reactions and improve the yield of the desired product. |
Issue 3: Difficulty in Achieving Selective ortho-Lithiation
Problem: Attempts at directed ortho-lithiation result in a mixture of products or decomposition.
dot
Caption: Workflow for troubleshooting ortho-lithiation reactions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Solution |
| The free hydroxyl group is deprotonated first: The acidic phenolic proton will be abstracted by the organolithium reagent, preventing lithiation of the ring. | Solution: The hydroxyl group must be protected. Certain protecting groups, such as methoxymethyl (MOM) ether or a diisopropylcarbamate group, can also act as effective directed metalating groups (DMGs) to direct lithiation to the ortho position.[13][14] |
| Incorrect choice of organolithium reagent: n-Butyllithium may not be a strong enough base to achieve efficient lithiation. | Solution: Use a stronger base combination, such as s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), which can increase the basicity and direct the lithiation.[15] |
| Temperature is too high: The lithiated intermediate may be unstable at higher temperatures, leading to side reactions such as benzyne formation.[16] | Solution: Maintain a very low temperature (typically -78 °C) throughout the lithiation and subsequent quenching with an electrophile.[17] |
| Competitive halogen-metal exchange: The organolithium reagent might react with the bromine atom. | Solution: While less common with aryl bromides compared to iodides, this can occur. Using a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can sometimes mitigate this issue.[15] |
Experimental Protocols
Protocol 1: Regioselective Bromination at the C4 Position
This protocol aims to selectively introduce a bromine atom at the C4 position, para to the hydroxyl group.
-
Protection of the Hydroxyl Group (Optional but Recommended):
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable protecting group reagent, for example, methoxymethyl chloride (MOM-Cl, 1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Bromination:
-
Dissolve the protected phenol (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq) to the solution.
-
Initiate the reaction with a radical initiator like AIBN or by exposure to a UV lamp, or perform the reaction in the dark to favor electrophilic substitution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
-
-
Deprotection:
-
Dissolve the protected and brominated product in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the acid, remove the solvent, and extract the final product.
-
Protocol 2: Suzuki-Miyaura Coupling at the C6 Position
This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[9]
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[9]
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir under an inert atmosphere.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- Vertex AI Search. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions.
- Chem.iitb.ac.in. (2020). Protecting Groups.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- ResearchGate. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.
- Journal of Organic Chemistry. (1994). Electronic and Steric Effects in the Dienone-Phenol Rearrangement.
- ResearchGate. (n.d.). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation.
- Chemguide. (n.d.). Ring reactions of phenol.
- Wikipedia. (n.d.). Protecting group.
- PubMed. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions.
- RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Acta Chimica Sinica. (n.d.). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group.
- Quora. (2018). Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing?.
- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
- Lumen Learning. (n.d.). 14.3. Substituent Effects.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Journal of Organic Chemistry. (n.d.). Chain-breaking phenolic antioxidants: steric and electronic effects.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- University of Missouri. (n.d.). Directed (ortho) Metallation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. (n.d.). Phenoxide-directed ortho lithiation.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions.
- Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions.
- University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- BenchChem. (2025). A Technical Guide to the Reactivity and Electrophilic Substitution of 6-Bromo-2-chloro-3-methylphenol.
- PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol.
- ACS Publications. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
- United States Biological. (n.d.). 2-Bromo-6-fluoro-3-methylphenol.
- Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
- ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
- National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.iitb.ac.in [chem.iitb.ac.in]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2-fluoro-3-methylphenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered and electronically distinct substrate, 6-bromo-2-fluoro-3-methylphenol. The unique substitution pattern of this aryl bromide presents specific challenges in catalyst selection and reaction optimization. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for cross-coupling with this compound?
A: The main difficulties arise from the electronic and steric properties of the substrate. The fluorine atom at the ortho position is strongly electron-withdrawing, which can influence the oxidative addition step. Additionally, the adjacent methyl and hydroxyl groups create significant steric hindrance around the bromine atom. This steric bulk can impede the approach of the palladium catalyst, making oxidative addition, a critical step in the catalytic cycle, more difficult. The phenolic hydroxyl group can also interact with the catalyst or base, potentially leading to side reactions or catalyst deactivation.
Q2: For a Suzuki-Miyaura coupling, what class of ligands is a good starting point for this substrate?
A: For Suzuki-Miyaura couplings involving sterically hindered and electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[1] These ligands promote the crucial oxidative addition step and facilitate reductive elimination.
A recommended starting point would be the use of biarylphosphine ligands, such as the Buchwald ligands. Specifically, SPhos and XPhos are excellent initial choices due to their proven efficacy with challenging substrates.[2][3] They possess the necessary steric bulk and electron-donating properties to stabilize the palladium center and promote catalytic turnover.
If initial trials with these ligands show low conversion, more electron-rich and sterically demanding ligands like tBuXPhos or RuPhos could be explored.
Q3: My Suzuki coupling is sluggish. What adjustments to the catalyst system should I consider first?
A: If you are observing a slow reaction, here is a logical troubleshooting workflow:
-
Increase Ligand-to-Palladium Ratio: Ensure an adequate excess of ligand is present. A ratio of 1.1:1 to 2:1 (Ligand:Pd) is a good starting point. This helps to maintain the active monoligated palladium species in solution.
-
Switch to a Pre-catalyst: Using a well-defined palladium pre-catalyst, such as an SPhos or XPhos G3 or G4 pre-catalyst, can lead to more consistent and rapid activation of the catalytic species compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Evaluate the Base: The choice of base is critical. For phenolic substrates, a weaker base like potassium carbonate (K₂CO₃) is often a good first choice to avoid deprotonation of the phenol, which could lead to side reactions.[2] However, if the reaction is slow, a stronger base like potassium phosphate (K₃PO₄) might be necessary to facilitate the transmetalation step.[2][3]
Q4: I am planning a Buchwald-Hartwig amination. Which ligands are suitable for coupling an amine with this compound?
A: The Buchwald-Hartwig amination of this sterically hindered aryl bromide requires highly active catalyst systems. The development of specialized ligands has been crucial for the success of these transformations.[4][5]
For this substrate, ligands from the Josiphos family (e.g., CyPF-tBu) or bulky biarylphosphine ligands are recommended.[6] Specifically, tBuXPhos and BrettPhos have demonstrated high reactivity in couplings of sterically demanding partners. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[7][8] LHMDS can be particularly useful as it is more tolerant of protic functional groups like the phenol.[6][8]
Q5: Are there any specific recommendations for a Sonogashira coupling with this substrate?
A: Yes, for Sonogashira couplings, the steric hindrance around the bromine atom is again a primary concern. While traditional Pd(PPh₃)₄ catalysts can be effective, they often require higher temperatures.[9]
For a more robust system, consider using a palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a bulky phosphine ligand such as cBRIDP or tBu₃P . These ligands can facilitate the reaction at lower temperatures. Copper-free Sonogashira conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[9][10] In this case, a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition. 2. Catalyst Deactivation. 3. Inappropriate Base. | 1. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to tBuXPhos). 2. Use a palladium pre-catalyst for more reliable activation. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). |
| Formation of Protodebromination Byproduct (phenol without bromine) | 1. β-Hydride elimination (if coupling partner has β-hydrogens). 2. Reaction with water in the solvent. | 1. Use a bulkier ligand to disfavor β-hydride elimination. 2. Ensure anhydrous and degassed solvents and reagents are used. |
| Homocoupling of the Boronic Acid (Suzuki) | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture. 2. Increase the concentration of the base or switch to a stronger base to accelerate transmetalation. |
| Poor Reproducibility | 1. Inconsistent catalyst activation. 2. Air or moisture sensitivity. | 1. Use a stable, well-defined palladium pre-catalyst. 2. Employ rigorous inert atmosphere techniques (glovebox or Schlenk line). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Add the remaining degassed solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
-
tBuXPhos or BrettPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to pre-form the catalyst.
-
Add the this compound and the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Catalyst Selection Logic
Caption: Decision workflow for catalyst system selection.
This guide aims to provide a solid foundation for successfully performing cross-coupling reactions with this compound. Remember that each specific coupling partner may require further optimization of the reaction conditions.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 11. scirp.org [scirp.org]
Technical Support Center: Managing Impurities in 6-Bromo-2-fluoro-3-methylphenol
Welcome to the technical support center for 6-Bromo-2-fluoro-3-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical starting material. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and analysis. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of your material, which is paramount for reproducible and reliable downstream applications.
I. Understanding the Synthesis and Potential Impurities
The most probable synthetic route to this compound involves the electrophilic bromination of 2-fluoro-3-methylphenol. The directing effects of the hydroxyl, fluoro, and methyl groups on the aromatic ring play a crucial role in the regioselectivity of this reaction.
Diagram: Synthetic Pathway and Key Functional Group Influences
Caption: Synthetic overview for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
FAQ 1: My reaction yields a mixture of isomers. How can I improve the regioselectivity towards the 6-bromo product?
Answer: Achieving high regioselectivity in the bromination of substituted phenols can be challenging due to the subtle electronic differences between the ortho and para positions[1]. The hydroxyl and methyl groups are activating and ortho, para-directing, while the fluorine atom is deactivating but also ortho, para-directing. The interplay of these effects governs the position of bromination.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often provides better selectivity compared to elemental bromine (Br₂). The reaction with NBS can be influenced by the solvent polarity[2]. Non-polar solvents may favor para-bromination, while polar solvents can lead to a mixture of isomers.
-
Bromine (Br₂): A strong brominating agent that can lead to lower selectivity and over-bromination. Its use often requires carefully controlled conditions.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the regioselectivity. For instance, using a non-coordinating solvent might enhance selectivity.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Catalyst/Additive: The use of certain additives can influence the steric hindrance around the ortho positions, thereby favoring bromination at the less hindered para position (C6). For example, some methods utilize bulky sulfoxides to promote para-selectivity[1].
-
Experimental Protocol: Improving Regioselectivity with NBS
| Step | Action | Rationale |
| 1 | Dissolve 2-fluoro-3-methylphenol in a non-polar solvent (e.g., dichloromethane or carbon tetrachloride). | Minimizes solvent-induced changes in reactivity. |
| 2 | Cool the solution to 0-5 °C in an ice bath. | Reduces reaction rate and enhances selectivity. |
| 3 | Add N-Bromosuccinimide (NBS) portion-wise over 30-60 minutes. | Maintains a low concentration of the brominating agent, reducing side reactions. |
| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Prevents over-bromination and ensures complete consumption of the starting material. |
| 5 | Upon completion, quench the reaction with a solution of sodium thiosulfate. | Removes any unreacted bromine or NBS. |
| 6 | Proceed with aqueous workup and extraction. | Isolates the crude product mixture. |
Diagram: Troubleshooting Isomeric Impurities
Caption: Decision tree for addressing low regioselectivity.
FAQ 2: I observe di-brominated impurities in my product. How can I prevent their formation?
Answer: The formation of di-brominated species is a common issue in the bromination of activated aromatic rings like phenols. This occurs when the mono-brominated product is still sufficiently activated to undergo a second bromination.
Troubleshooting Steps:
-
Stoichiometry of the Brominating Agent:
-
Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent. This will leave some unreacted starting material, which is generally easier to separate from the mono-brominated product than the di-brominated impurity.
-
-
Controlled Addition:
-
Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of a second bromination event.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC). Stop the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of the di-brominated product are formed.
-
FAQ 3: What are the best methods for purifying crude this compound?
Answer: The choice of purification method depends on the nature and quantity of the impurities present. A combination of techniques is often necessary to achieve high purity.
Purification Strategies:
| Method | Principle | Best for Removing |
| Recrystallization | Difference in solubility between the desired product and impurities at different temperatures. | Solid impurities with different solubility profiles. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Isomeric impurities and other byproducts with different polarities. |
| Distillation (under reduced pressure) | Separation based on differences in boiling points. | Volatile impurities and unreacted starting material. |
Experimental Protocol: Purification by Column Chromatography
| Step | Action | Rationale |
| 1 | Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). | Creates a uniform stationary phase. |
| 2 | Load the crude product onto the column. | Adsorbs the components of the mixture. |
| 3 | Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). | Separates the components based on their affinity for the stationary phase. The less polar compounds will elute first. |
| 4 | Collect fractions and analyze them by TLC or HPLC. | Identifies the fractions containing the pure product. |
| 5 | Combine the pure fractions and remove the solvent under reduced pressure. | Obtains the purified solid product. |
III. Analytical Characterization
Accurate identification and quantification of impurities are crucial for quality control.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and its isomers. A C18 or a phenyl-based column can provide good resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify major impurities if their signals are resolved.
IV. References
-
Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(25), 4079-4083. [Link]
-
Organic Syntheses Procedure. Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). [Link]
-
Chalmers University of Technology. Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [Link]
-
Organic Syntheses Procedure. 6-BROMO-2-NAPHTHOL. [Link]
-
Appretech Scientific Limited. This compound. [Link]
-
Google Patents. Preparation method of 2-bromo-6-fluoroaniline.
-
Google Patents. Production process for 3-fluorophenol.
-
PubChem. 2-Bromo-3-fluoro-6-methylphenol. [Link]
-
National Institutes of Health. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
-
Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]
-
Scientific Update. A Dangerous Bromance. [Link]
-
MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Google Patents. Method for selectively brominating phenols.
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Validation & Comparative
Comparing biological activity of 6-Bromo-2-fluoro-3-methylphenol analogs
The core compound, 6-Bromo-2-fluoro-3-methylphenol, belongs to the halogenated phenol class, a chemical scaffold known for a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial properties.[1][2][3] The strategic placement of bromo, fluoro, and methyl groups on the phenolic ring creates a unique electronic and steric profile, suggesting that its analogs could exhibit finely-tuned and potentially enhanced biological functions. This guide will therefore establish a systematic approach to synthesize key analogs, propose a tiered platform of bioassays to screen their activities, and provide a framework for interpreting the resulting structure-activity relationships (SAR).
Rationale for Analog Selection and Synthesis Strategy
The selection of analogs is predicated on systematically probing the contributions of each substituent on the phenol ring. The following analogs are proposed to deconstruct the SAR of the parent compound:
-
Analog A: 6-Bromo-2-chloro-3-methylphenol: Replacing fluorine with chlorine allows for an investigation into the effect of halogen electronegativity and atomic radius at the C2 position. This seemingly minor change can significantly impact hydrogen bonding potential and interactions with biological targets.[4][5]
-
Analog B: 2,6-Dibromo-3-methylphenol: Substituting the fluorine with a second bromine atom will amplify the effects of halogenation, likely increasing lipophilicity and potentially altering the mechanism of action. Comparing this to the parent compound isolates the specific role of the fluorine atom.
-
Analog C: 6-Bromo-2-fluoro-5-methylphenol: Shifting the methyl group from C3 to C5 modifies the steric environment around the hydroxyl group and the adjacent bromine. This helps to determine the positional importance of alkyl substitution on target engagement.
-
Parent Compound: this compound: This serves as the benchmark against which all analogs are compared.[6]
Proposed Synthesis Workflow
The synthesis of these analogs can be achieved through established electrophilic aromatic substitution reactions on a suitable phenol precursor. A generalized, multi-step workflow is proposed, beginning with a commercially available cresol and proceeding through sequential halogenation steps. The precise order of bromination and fluorination/chlorination would be optimized to ensure correct regioselectivity, guided by the directing effects of the hydroxyl and methyl groups.
Caption: Generalized workflow for the synthesis and purification of target phenol analogs.
A Tiered Framework for Biological Activity Screening
To efficiently and comprehensively compare the analogs, a tiered experimental approach is essential. This ensures that foundational safety data is collected before proceeding to more complex and resource-intensive mechanistic studies.
Caption: Tiered workflow for the comprehensive biological evaluation of phenol analogs.
Tier 1: In Vitro Cytotoxicity Assessment
Causality: Before assessing therapeutic potential, it is imperative to establish the toxicity profile of each compound.[7] The MTT assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability. This initial screen identifies the concentration range at which the compounds can be studied for other biological effects without confounding results from overt toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a human cell line (e.g., HEK-293 for general toxicity or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the parent compound and each analog in DMSO, then further dilute in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.
Tier 2: Primary Biological Activity Screening
Causality: Phenolic compounds are well-known for their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[8] The DPPH and ABTS assays are complementary methods that measure this radical scavenging ability. Comparing the efficacy of analogs provides insight into how electronic and steric modifications affect the lability of the phenolic proton.[9][10][11]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of test compounds in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value.
Causality: Bromophenols, often found in marine algae, have demonstrated significant antibacterial properties.[1][2] This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. Determining the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of antibacterial potency.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in Mueller-Hinton Broth (MHB) to the early logarithmic phase.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL and add it to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary and SAR Analysis
The quantitative data generated from these assays must be systematically organized to facilitate a clear comparison and derive meaningful structure-activity relationships.
Table 1: Comparative Biological Activity Data for Phenol Analogs
| Compound | Structure | Cytotoxicity IC₅₀ (µM) on HEK-293 | Antioxidant IC₅₀ (µM) - DPPH | Antibacterial MIC (µg/mL) - S. aureus |
| Parent | This compound | Experimental Value | Experimental Value | Experimental Value |
| Analog A | 6-Bromo-2-chloro-3-methylphenol | Experimental Value | Experimental Value | Experimental Value |
| Analog B | 2,6-Dibromo-3-methylphenol | Experimental Value | Experimental Value | Experimental Value |
| Analog C | 6-Bromo-2-fluoro-5-methylphenol | Experimental Value | Experimental Value | Experimental Value |
Interpreting the Structure-Activity Relationship (SAR)
The power of this guide lies in using the comparative data from Table 1 to build a predictive understanding of how specific structural features drive biological activity.[12]
Caption: Logical framework for deriving SAR from comparative experimental data.
Example Inferences:
-
If Analog A (2-chloro) > Parent (2-fluoro) in antibacterial activity: This could suggest that a larger, less electronegative halogen at C2 enhances membrane disruption or target binding.[13]
-
If Analog B (2,6-dibromo) has lower antioxidant IC₅₀ than the parent: This would indicate that increased electron-donating character from the second bromine stabilizes the resulting phenoxyl radical, making the parent compound a more efficient radical scavenger.[14]
-
If Analog C (5-methyl) shows significantly different activity from the parent (3-methyl): This would highlight the critical role of the substitution pattern in defining the molecule's shape and its ability to fit into a specific enzyme's active site.
By rigorously applying this integrated framework of synthesis, tiered screening, and logical SAR analysis, researchers can effectively navigate the chemical space around this compound, transforming a single compound into a promising class of new chemical entities for further therapeutic development.
References
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- Wang, W., Li, X., Wang, Y., Li, N., Wang, S., Wang, Y., ... & He, L. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine drugs, 18(4), 217. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7230800/
- Bendary, E., Francis, R. R., Ali, H. M., Sarwat, M. I., & El Hady, S. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences, 58(2), 173-181. Available at: https://www.researchgate.net/publication/279549925_Antioxidant_and_structure-activity_relationships_SARs_of_some_phenolic_and_anilines_compounds
- Fernandez-Panchon, M. S., Villano, D., Troncoso, A. M., & Garcia-Parrilla, M. C. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical reviews in food science and nutrition, 48(7), 649-671. Available at: https://www.tandfonline.com/doi/full/10.1080/10408390701761845
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- Bouguerri, O., El-Mokni, M., Debbabi, H., & Laamari, A. (2024). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Journal of Toxicology, 2024, 1-11. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10915302/
- Paris, D. F., Wolfe, N. L., & Steen, W. C. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and environmental microbiology, 44(1), 153-158. Available at: https://journals.asm.org/doi/10.1128/aem.44.1.153-158.1982
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- PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol. Retrieved January 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/83397212
- United States Biological. (n.d.). 2-Bromo-6-fluoro-3-methylphenol CAS: 1226808-63-4.
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- PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved January 20, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/130427617
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A Comparative Spectroscopic Guide to 6-Bromo-2-fluoro-3-methylphenol and Its Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and differentiation of isomeric compounds are paramount. Structural isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 6-Bromo-2-fluoro-3-methylphenol and three of its structural isomers: 4-Bromo-2-fluoro-3-methylphenol, 5-Bromo-2-fluoro-3-methylphenol, and 6-Bromo-3-fluoro-2-methylphenol.
Through a detailed analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will equip researchers, scientists, and drug development professionals with the necessary tools to distinguish between these closely related compounds. We will explore the underlying principles of how the positional changes of the bromo, fluoro, and methyl substituents on the phenol ring give rise to unique spectral fingerprints.
The Importance of Isomer Differentiation
The subtle shifts in the arrangement of functional groups in this compound and its isomers can have profound impacts on their reactivity, bioavailability, and toxicity. For instance, the position of the electron-withdrawing bromine and fluorine atoms can influence the acidity of the phenolic hydroxyl group, which in turn affects a molecule's behavior in biological systems. Therefore, unambiguous structural elucidation is a critical step in any research or development workflow involving these compounds.
Molecular Structures Under Investigation
Below are the structures of the four isomers that will be the focus of this comparative guide.
Figure 1. Chemical structures of the investigated isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei, as well as spin-spin coupling patterns, provide a detailed map of the molecular connectivity and the electronic environment of each atom.
Predicted ¹H NMR Spectra
The predicted ¹H NMR spectra of the four isomers are expected to show distinct differences in the aromatic region (typically 6.5-8.0 ppm) due to the varying positions of the substituents. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl protons will appear as a singlet, with its chemical shift influenced by the neighboring substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 4-Bromo-2-fluoro-3-methylphenol | 5-Bromo-2-fluoro-3-methylphenol | 6-Bromo-3-fluoro-2-methylphenol |
| OH | ~5.0-6.0 | ~5.0-6.0 | ~5.0-6.0 | ~5.0-6.0 |
| Ar-H1 | 7.1 (d) | 7.3 (d) | 6.8 (s) | 7.0 (t) |
| Ar-H2 | 6.9 (d) | 7.0 (d) | 7.2 (s) | 6.7 (d) |
| CH₃ | 2.2 (s) | 2.3 (s) | 2.2 (s) | 2.1 (d) |
Note: These are predicted values and may vary from experimental results. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.
The key differentiating features in the predicted ¹H NMR spectra will be the coupling patterns and chemical shifts of the aromatic protons. For example, in this compound, the two aromatic protons are expected to appear as doublets due to coupling with each other. In contrast, the aromatic protons of 5-Bromo-2-fluoro-3-methylphenol are predicted to appear as singlets due to their separation. The fluorine atom will also introduce additional coupling (H-F coupling), which will further differentiate the spectra.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, which is a highly diagnostic feature.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 4-Bromo-2-fluoro-3-methylphenol | 5-Bromo-2-fluoro-3-methylphenol | 6-Bromo-3-fluoro-2-methylphenol |
| C-OH | ~150 (d) | ~152 (d) | ~151 (d) | ~148 (d) |
| C-F | ~155 (d, ¹JCF) | ~158 (d, ¹JCF) | ~156 (d, ¹JCF) | ~160 (d, ¹JCF) |
| C-Br | ~110 | ~115 | ~120 | ~112 |
| C-CH₃ | ~125 | ~128 | ~130 | ~122 |
| Ar-C | ~115-135 | ~115-135 | ~115-135 | ~115-135 |
| CH₃ | ~15 | ~16 | ~15 | ~14 |
Note: These are predicted values. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the isomers , the key IR absorptions will be from the O-H, C-H, C=C (aromatic), C-F, and C-Br bonds.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 4-Bromo-2-fluoro-3-methylphenol | 5-Bromo-2-fluoro-3-methylphenol | 6-Bromo-3-fluoro-2-methylphenol |
| O-H stretch | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H (aromatic) | ~3030 | ~3030 | ~3030 | ~3030 |
| C=C (aromatic) | ~1600, ~1470 | ~1600, ~1480 | ~1610, ~1475 | ~1590, ~1460 |
| C-O stretch | ~1230 | ~1240 | ~1235 | ~1225 |
| C-F stretch | ~1200-1300 | ~1200-1300 | ~1200-1300 | ~1200-1300 |
| C-Br stretch | ~500-600 | ~500-600 | ~500-600 | ~500-600 |
While many of the fundamental absorptions will be similar across the isomers, the "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of bands arising from complex vibrational modes involving the entire molecule. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring and can be a key diagnostic tool.[1][2]
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. All four isomers have the same molecular formula (C₇H₆BrFO) and therefore the same nominal molecular weight. However, their fragmentation patterns under electron impact (EI) ionization are expected to differ based on the relative positions of the substituents.
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Common Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): This will result in a fragment ion at [M-15]⁺.
-
Loss of a bromine radical (-Br): This will lead to a fragment at [M-79/81]⁺. The stability of the resulting cation will depend on the substitution pattern.
-
Loss of a fluorine radical (-F): This will produce a fragment at [M-19]⁺.
-
Loss of carbon monoxide (-CO): A common fragmentation for phenols, leading to a fragment at [M-28]⁺.
The relative intensities of these fragment ions will be the key to distinguishing the isomers. For example, in this compound, the proximity of the bromine and hydroxyl groups may facilitate unique rearrangement and fragmentation pathways not as prevalent in the other isomers.
Experimental Protocols
To obtain the spectroscopic data discussed in this guide, the following standard experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the phenol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
Figure 2. General workflow for NMR analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The differentiation of the this compound isomers is a challenging but achievable task through a multi-technique spectroscopic approach. While their mass spectra will share a common molecular ion, the fragmentation patterns will offer clues to their structures. IR spectroscopy, particularly in the fingerprint region, will provide a unique vibrational signature for each isomer. However, NMR spectroscopy, with its ability to probe the precise electronic environment and connectivity of each atom, stands out as the most definitive method for unambiguous identification. By carefully analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish between these closely related and important chemical entities.
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-fluoro-3-methylphenol Derivatives
Introduction: Unlocking the Therapeutic Potential of a Halogenated Phenol Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the successful development of novel therapeutic agents. Phenolic compounds, in particular, are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][2] The 6-Bromo-2-fluoro-3-methylphenol scaffold represents a particularly intriguing starting point for drug discovery. Its structure is richly decorated with functional groups that can be pivotal in modulating pharmacokinetic and pharmacodynamic properties. The phenolic hydroxyl group can act as a hydrogen bond donor and a key site for metabolic transformations. The presence of bromine and fluorine atoms introduces unique electronic and lipophilic characteristics, which can enhance membrane permeability and metabolic stability.[3]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of hypothetical derivatives of this compound. We will explore how structural modifications to this core scaffold can influence its biological activity, with a focus on antioxidant potential. This exploration is grounded in established principles of medicinal chemistry and supported by a detailed experimental protocol for validation.
The Core Scaffold: An Analysis of Functional Group Contributions
The this compound molecule is a carefully orchestrated assembly of functional groups, each contributing to its overall chemical personality. Understanding these individual contributions is the first step in a rational drug design campaign.
-
Phenolic Hydroxyl (-OH): This is arguably the most important functional group for the antioxidant activity of phenols. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[4]
-
Bromine Atom (-Br): As a halogen, bromine is an electron-withdrawing group that can influence the acidity of the phenolic proton. Its position on the ring is critical. Furthermore, the lipophilicity conferred by bromine can impact the molecule's ability to cross biological membranes.[2]
-
Fluorine Atom (-F): Fluorine is a small, highly electronegative atom. Its introduction into a molecule can block sites of metabolism, increase binding affinity to target proteins, and alter the acidity of nearby protons.[3][5] In this scaffold, its position ortho to the hydroxyl group can influence hydrogen bonding and the overall conformation of the molecule.
-
Methyl Group (-CH3): This small alkyl group provides a degree of lipophilicity and can have steric effects that influence how the molecule interacts with its biological target.
Comparative Analysis of Hypothetical Derivatives: A Focus on Antioxidant Activity
To explore the SAR of the this compound scaffold, we will consider a series of hypothetical derivatives where the phenolic hydroxyl group is modified. The antioxidant activity of these derivatives is predicted based on general principles of phenolic antioxidants. A common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to scavenge this stable free radical.[4][6] The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 1: Predicted Antioxidant Activity of this compound Derivatives
| Compound ID | Modification (R-group at -OH) | Predicted Relative IC50 (µM) | Rationale for Predicted Activity |
| 1 (Parent) | -H | 25 | The free hydroxyl group is essential for hydrogen atom donation to scavenge free radicals. |
| 2 | -CH3 (Methyl ether) | > 500 | Masking the hydroxyl group as an ether eliminates its ability to donate a hydrogen atom, thus drastically reducing antioxidant activity. |
| 3 | -C(O)CH3 (Acetate ester) | > 500 | Similar to the ether, the ester derivative blocks the free hydroxyl, abolishing its radical scavenging potential. |
| 4 | -C(O)Ph (Benzoate ester) | > 500 | The bulky benzoate group also masks the hydroxyl, leading to a loss of activity. |
This comparative table illustrates a fundamental principle of the SAR of phenolic antioxidants: a free, unhindered hydroxyl group is paramount for activity. Any modification that blocks this group is predicted to significantly diminish or abrogate its antioxidant capacity.
Key Structure-Activity Relationships and Mechanistic Insights
The antioxidant mechanism of phenols primarily involves the donation of a hydrogen atom from the hydroxyl group to a free radical. The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the O-H bond.
Caption: Key structural features of the this compound scaffold influencing antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for evaluating the antioxidant activity of the synthesized derivatives. The DPPH assay is a rapid, simple, and widely used method for this purpose.[4][6]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Test compounds (derivatives of this compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound Solutions: Prepare a stock solution of each test compound and the ascorbic acid control in methanol (e.g., at 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay Protocol: a. To each well of a 96-well plate, add 50 µL of the various concentrations of the test compounds or ascorbic acid. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the blank control, add 50 µL of methanol instead of the test compound, followed by 150 µL of the DPPH solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
General Synthetic Scheme for Derivatives
Derivatives of this compound, particularly at the phenolic hydroxyl, can be synthesized through standard organic chemistry reactions. A general scheme for the synthesis of ether and ester derivatives is presented below.
Caption: General synthetic routes for preparing ether and ester derivatives of the core scaffold.
Conclusion and Future Perspectives
This guide has provided a framework for understanding the structure-activity relationship of this compound derivatives, with a specific focus on their potential as antioxidant agents. The analysis, though based on hypothetical derivatives, is rooted in well-established principles of medicinal chemistry. The key takeaway is the indispensable role of the free phenolic hydroxyl group for antioxidant activity.
Future research should focus on the actual synthesis and biological evaluation of these and other derivatives to validate the predicted SAR. It would be of great interest to explore substitutions at other positions on the aromatic ring to fine-tune the electronic properties and steric profile of the molecule. Furthermore, evaluating these compounds for other biological activities, such as antimicrobial or enzyme inhibitory effects, could open up new avenues for therapeutic applications. The this compound scaffold remains a promising starting point for the development of novel, potent, and selective therapeutic agents.
References
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- Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC.
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A Comparative Guide to 6-Bromo-2-fluoro-3-methylphenol and Other Halogenated Phenols for Advanced Synthesis
This guide provides an in-depth comparison of 6-Bromo-2-fluoro-3-methylphenol with other key halogenated phenols, offering insights into their relative performance in chemical synthesis and their potential biological implications. The content is designed for researchers, scientists, and professionals in drug development who utilize these critical building blocks.
Introduction: The Role of Halogenation in Phenolic Chemistry
Phenols are a cornerstone of organic chemistry, serving as precursors for pharmaceuticals, agrochemicals, and polymers. The strategic placement of halogen atoms onto the phenolic ring—a process known as halogenation—dramatically alters the molecule's physicochemical properties. This modification can enhance acidity, modulate reactivity, increase lipophilicity, and improve metabolic stability, making halogenated phenols highly valuable synthons.[1] The presence of halogens is known to significantly enhance the biological activity of compounds, with many demonstrating antibacterial, antifungal, and anticancer properties.[2] This guide will dissect the unique characteristics of this compound by comparing it against other widely used halogenated phenols.
Profile: this compound
This compound is a multifunctional building block featuring a unique substitution pattern that offers distinct advantages in synthesis.
-
Fluorine (at C2): The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the acidity of the phenolic proton. In drug design, fluorine is often incorporated to block sites of metabolic oxidation or to enhance binding affinity with biological targets.[1]
-
Bromine (at C6): The bromine atom also contributes a strong -I effect, further enhancing acidity. Crucially, the carbon-bromine (C-Br) bond serves as a versatile reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
Methyl Group (at C3): The electron-donating methyl group (+I effect) slightly reduces the acidity but provides steric bulk and a lipophilic character, which can be used to fine-tune solubility and interaction with biological systems.
This specific arrangement makes this compound an ideal substrate for sequential and site-selective functionalization, a highly desirable trait in the synthesis of complex molecules.
Caption: Structure of this compound.
Comparative Analysis of Physicochemical Properties
The true utility of a halogenated phenol is revealed by comparing its properties to those of other common alternatives. Here, we compare this compound with 2,6-Dichlorophenol, 4-Iodophenol, and 2,4,6-Tribromophenol.
Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (like halogens) stabilize the negative charge on the phenoxide, increasing acidity (lowering pKa).[3][4] Conversely, electron-donating groups (like methyl) destabilize it, decreasing acidity.[3]
-
This compound: The two ortho-halogens (F and Br) provide strong inductive electron withdrawal, significantly increasing acidity compared to phenol (pKa ≈ 9.95).[5] The meta-methyl group has a minor, acidity-reducing effect.
-
2,6-Dichlorophenol: With two ortho-chlorine atoms, this phenol is substantially more acidic than phenol, with a pKa of 6.78.[5]
-
4-Iodophenol: The para-iodine atom increases acidity relative to phenol, but less dramatically than ortho-substituents. Its pKa is 9.33.[6]
-
2,4,6-Tribromophenol: The presence of three electron-withdrawing bromine atoms makes this one of the most acidic phenols in the comparison.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₇H₆BrFO | 205.02 | N/A | Estimated < 8 |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 64-66[7][8] | 6.78[5] |
| 4-Iodophenol | C₆H₅IO | 220.01 | 93.5[6] | 9.33[6] |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 95.5[9] | N/A (Strongly acidic) |
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental to modern synthesis.[10][11][12] The reactivity of the aryl halide in the crucial oxidative addition step is dictated by the carbon-halogen (C-X) bond strength, which follows the trend: C-I < C-Br < C-Cl << C-F .
Caption: Reactivity trend of Carbon-Halogen bonds.
-
This compound: This molecule is an exemplary substrate for selective cross-coupling. The C-Br bond is readily activated under standard Suzuki or Buchwald-Hartwig conditions, while the robust C-F bond remains inert. This allows for precise modification at the C6 position without disturbing the fluorine atom, which may be critical for the final molecule's biological function.
-
4-Iodophenol: The C-I bond is highly reactive, making it an excellent substrate for cross-coupling under very mild conditions.[13][14] However, iodinated compounds are often more expensive and less stable than their brominated counterparts.
-
2,6-Dichlorophenol: The C-Cl bonds are significantly stronger and less reactive. Their activation requires more specialized and often expensive catalyst systems (e.g., those with sterically hindered phosphine ligands) and harsher reaction conditions.[10] This makes selective monocoupling challenging.
-
2,4,6-Tribromophenol: While highly reactive, achieving site-selectivity among the three identical C-Br bonds is extremely difficult and typically requires advanced strategies that are beyond the scope of standard protocols.[15]
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following experimental designs are based on established methodologies and include explanations for key procedural choices.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid with a bromo-fluorophenol derivative. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize a 2-aryl-6-fluoro-5-methylphenol derivative via a palladium-catalyzed Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Inert Atmosphere Setup: A flame-dried Schlenk flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalytic species is sensitive to oxygen and moisture. An inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic turnover.
-
-
Reagent Loading: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Causality: A slight excess of the boronic acid is used to drive the reaction to completion. The choice of catalyst is crucial; Pd(PPh₃)₄ is a reliable choice for many C-Br activations.
-
-
Solvent and Base Addition: Add a degassed solvent (e.g., a 2:1 mixture of Dioxane/Water) followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle; it activates the boronic acid to form a more nucleophilic boronate species.[16] The solvent system must be able to dissolve both the organic and inorganic reagents.
-
-
Reaction Execution: The mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by TLC or GC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
-
-
Workup and Extraction: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Causality: This standard aqueous workup removes the inorganic base and salts, providing a crude product for purification.
-
-
Purification: The crude material is purified by column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Protocol: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation using a bromo-fluorophenol derivative.
Objective: To synthesize an N-aryl-6-fluoro-5-methylphenol derivative.
Methodology:
-
Inert Atmosphere Setup: As described in the Suzuki protocol, maintaining an oxygen-free environment is paramount.
-
Reagent Loading: To a Schlenk flask, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq) and an anhydrous, degassed solvent like Toluene or Dioxane.
-
Causality: The base deprotonates the amine, allowing it to coordinate to the palladium center.[17] Anhydrous conditions are crucial as water can interfere with the base and catalyst.
-
-
Reaction and Workup: The reaction is heated (typically 90-110 °C) until completion, monitored by TLC. The workup involves cooling, diluting with an organic solvent, and filtering through a pad of Celite to remove palladium black and inorganic salts before proceeding with a standard aqueous extraction.[17]
-
Purification: The product is purified via column chromatography.
Biological Activity Perspective
The introduction of halogens is a proven strategy for enhancing the biological potency of phenolic compounds.[18]
-
Antimicrobial and Antifungal Activity: Polyhalogenated phenols, particularly those containing bromine and iodine, often exhibit strong antimicrobial properties. 2,4,6-Tribromophenol is used as a fungicide and wood preservative[9], while 2,4,6-triiodophenol has shown potent activity against bacterial biofilms, including those of MRSA.[19] The specific substitution pattern of this compound makes it a candidate for screening in antimicrobial assays, as the combination of fluorine and bromine can lead to enhanced activity and favorable toxicological profiles.[19]
-
Applications in Drug Discovery: The fluorine atom in this compound is particularly significant. Its inclusion can improve metabolic stability and membrane permeability, properties that are highly sought after in drug candidates. The ability to use the C-Br bond for synthetic elaboration while retaining the C-F bond allows for the creation of diverse libraries of compounds for high-throughput screening.
Conclusion
This compound stands out as a highly versatile and strategic building block in modern organic synthesis. A direct comparison with other halogenated phenols highlights its key advantages:
-
Superior Reactivity Control: It offers a reactive C-Br handle for predictable cross-coupling, combined with a stable C-F bond that can be carried through multiple synthetic steps. This selectivity is difficult to achieve with polychlorinated or polybrominated phenols.
-
Balanced Physicochemical Properties: The unique combination of electron-withdrawing halogens and an electron-donating methyl group provides a nuanced profile of acidity and lipophilicity that can be tailored for specific applications.
-
High Potential in Medicinal Chemistry: The presence of both bromine and fluorine makes it an attractive starting point for developing novel therapeutic agents with potentially enhanced biological activity and improved pharmacokinetic properties.
For researchers and drug development professionals, understanding these comparative nuances is essential for making informed decisions in the design and execution of complex synthetic routes. This compound provides a powerful tool for achieving synthetic efficiency and molecular novelty.
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Distribution and formation of chlorophenols and bromophenols in marine and riverine environments - PubMed. (URL: [Link])
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The Role of Fluorinated Phenols in Modern Pharmaceutical Synthesis. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
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Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10 - ResearchGate. (URL: [Link])
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Initial reports describing the deoxyfluorination of phenols - ResearchGate. (URL: [Link])
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Chlorinated and Non-Chlorinated Phenols in Water - PBM - Gov.bc.ca. (URL: [Link])
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Effects of bromide and iodide on the chlorination of diclofenac - ResearchGate. (URL: [Link])
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A Comparative Guide to the Purity Assessment of 6-Bromo-2-fluoro-3-methylphenol by HPLC and NMR
Introduction: The Critical Role of Purity in Chemical Synthesis
In the landscape of pharmaceutical research and fine chemical manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 6-Bromo-2-fluoro-3-methylphenol is a key building block in the synthesis of various complex molecules. Its halogenated and phenolic structure makes it a versatile reagent, but also susceptible to the formation of isomeric and process-related impurities. An inaccurate assessment of its purity can lead to downstream reaction failures, the generation of unwanted side products, and compromised final product quality.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the most appropriate methodology for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC, particularly in its reverse-phase mode, is an indispensable tool for separating and quantifying components in a mixture. Its strength lies in its high resolving power and sensitivity, making it ideal for detecting and quantifying even trace-level impurities.
Principle of Separation
Reverse-phase HPLC separates molecules based on their hydrophobicity.[1][2][3] A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[1][3] For this compound, which is a moderately non-polar molecule, it will interact with the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can control the elution of the analyte and its potential impurities. More hydrophobic impurities will be retained longer on the column, while more polar ones will elute earlier.
The choice of a C18 column is based on its strong hydrophobic retention, which is well-suited for aromatic compounds like phenols.[1] A buffered mobile phase is often used to ensure the phenolic hydroxyl group remains in a consistent ionization state, leading to sharp, reproducible peaks.[4]
Detailed Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of a this compound sample by calculating the area percent of the main peak relative to all other detected peaks.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound sample
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: Formic acid is added to control the pH and ensure good peak shape for the phenolic analyte.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working solution at approximately 0.1 mg/mL.
-
Rationale: The chosen concentration ensures a strong detector response without overloading the column.
-
-
HPLC Instrument Setup and Run:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical Data and Interpretation
A typical HPLC analysis might yield the following results, which are summarized in the table below.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.5 | 15,000 | 0.30 | Unknown Impurity |
| 2 | 8.2 | 35,000 | 0.70 | Isomeric Impurity |
| 3 | 12.5 | 4,925,000 | 98.50 | This compound |
| 4 | 15.1 | 25,000 | 0.50 | Unknown Impurity |
| Total | 5,000,000 | 100.00 |
This data indicates a purity of 98.50% by area percent. The chromatogram would show a large, sharp peak at 12.5 minutes, with several smaller peaks corresponding to impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy provides unparalleled detail about a molecule's chemical structure.[7] For purity assessment, its quantitative application (qNMR) is a powerful, non-destructive method that can determine the absolute purity of a sample when a certified internal standard is used.[8][9][10]
Principle of Quantification (qNMR)
The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[8] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the standard.[8][11] This provides a direct measure of purity by mass, which is often considered more accurate than the relative area percent from HPLC.
Detailed Experimental Protocol: qNMR Purity Determination
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes, volumetric flasks, and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Rationale: Precise weighing is critical for accurate quantification. DMSO-d₆ is a good solvent for phenols and its residual proton signal does not typically interfere with analyte signals.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (d1): Typically 5 times the longest T₁ of any proton being integrated. This ensures complete relaxation and accurate integration.
-
High signal-to-noise ratio: Achieved by an adequate number of scans.
-
Proper pulse calibration.
-
-
Rationale: These parameters are crucial to ensure the signal integrals are truly proportional to the number of protons.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Expected Data and Interpretation
For this compound (MW: 205.02 g/mol ), we would expect specific signals in the ¹H NMR spectrum.
| Protons | Expected Chemical Shift (ppm, in DMSO-d₆) | Multiplicity | Integration |
| -OH | ~10.0 | Broad Singlet | 1H |
| Aromatic-H | ~7.0 - 7.5 | Multiplets | 2H |
| -CH₃ | ~2.2 | Singlet | 3H |
By analyzing the full spectrum, one can not only quantify the main compound but also identify the structures of any proton-containing impurities, a significant advantage over HPLC.[12]
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Primary Output | Purity based on relative peak area (%). | Structural information and absolute purity (mass %) with an internal standard. |
| Quantification | Requires a reference standard of the analyte for accurate concentration determination, but area % purity does not. | Absolute quantification is possible without a standard of the analyte itself, using a certified internal standard.[8][10] |
| Impurity Identification | Provides retention time of impurities but no structural information. | Can often provide the chemical structure of impurities if they are present at sufficient concentration. |
| Sensitivity | Generally more sensitive, capable of detecting trace impurities (<0.1%). | Less sensitive; impurities typically need to be >0.1-0.5% to be reliably detected and quantified. |
| Throughput | Higher throughput with modern autosamplers. | Lower throughput due to longer acquisition times for quantitative experiments. |
| Non-Destructive | The collected sample is diluted and may be difficult to recover. | The sample is fully recoverable after analysis.[7][13] |
| Validation | Well-established validation guidelines are available (e.g., ICH Q2(R1)).[14][15][16] | While well-established, qNMR validation requires specific considerations for parameters like relaxation delay.[17] |
Integrated Workflow for Comprehensive Purity Assessment
For the highest level of quality assurance, a dual-pronged approach is recommended. HPLC serves as an excellent screening tool for detecting all UV-active impurities, while NMR confirms the structure and provides an orthogonal, absolute measure of purity.
Caption: Integrated workflow for purity assessment.
Conclusion
Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each offering distinct advantages. HPLC provides a highly sensitive method for detecting and quantifying impurities on a relative basis, making it ideal for quality control and screening. NMR, particularly qNMR, offers the dual benefit of unambiguous structural confirmation and the determination of absolute purity, serving as an orthogonal method for verification.
For researchers and drug development professionals, the choice of technique depends on the specific requirements of their work. However, for a complete and robust characterization that ensures the highest level of scientific integrity, a combined approach leveraging the strengths of both HPLC and NMR is the most authoritative and trustworthy strategy.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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What is qNMR and why is it important? Mestrelab Resources. [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Theory of HPLC Reverse Phase Chromatography. Scribd. [Link]
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Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
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Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]
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DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. [Link]
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
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A Researcher's Guide to Bioisosteric Replacement Strategies for 6-Bromo-2-fluoro-3-methylphenol and Analogs
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. For scientists and researchers working with substituted phenols, such as the synthetically valuable 6-Bromo-2-fluoro-3-methylphenol, bioisosteric replacement offers a powerful tool to overcome common liabilities associated with the phenolic moiety, including rapid metabolism and poor bioavailability. This guide provides an in-depth comparison of potential bioisosteric replacements for this class of compounds, supported by established principles and illustrative experimental insights.
The Challenge with Substituted Phenols
Phenolic scaffolds are ubiquitous in biologically active molecules. However, their utility can be hampered by inherent metabolic instability, primarily through glucuronidation and sulfation, leading to rapid clearance and reduced oral bioavailability. For a molecule like this compound, the electron-withdrawing nature of the bromine and fluorine atoms can influence its acidity and metabolic fate, presenting unique challenges and opportunities for medicinal chemists.
Strategic Bioisosteric Replacements for the Phenolic Hydroxyl Group
The goal of replacing the phenolic hydroxyl group is to mimic its hydrogen bonding capabilities and steric profile while introducing functionalities with improved metabolic stability and physicochemical properties. Here, we compare several key bioisosteres that have shown promise in various drug discovery campaigns.[1][2]
Benzimidazolones: A Stable Hydrogen Bond Donor
The benzimidazolone scaffold serves as an excellent bioisostere for the phenol group by providing a stable, planar system with a hydrogen bond donor NH group that can replicate the key interactions of the phenolic hydroxyl.[3]
Comparative Rationale:
-
Metabolic Stability: The amide-like NH bond in benzimidazolone is significantly more resistant to phase II metabolic enzymes compared to the phenolic hydroxyl group.
-
Hydrogen Bonding: The N-H group effectively mimics the hydrogen bond donor property of the O-H group.
-
Physicochemical Properties: The introduction of the benzimidazolone core can modulate lipophilicity and solubility, often leading to improved pharmacokinetic profiles.
Experimental Workflow: From Phenol to Bioisostere
The following diagram outlines a generalized workflow for the synthesis and comparative evaluation of a phenol and its bioisostere.
Caption: Generalized workflow for bioisosteric replacement and evaluation.
Comparative Data: Phenol vs. Potential Bioisosteres
| Property | This compound (Parent) | Benzimidazolone Isostere | Indole Isostere | Pyridone Isostere |
| Metabolic Stability (t½) | Low to Moderate | High | Moderate to High | Moderate to High |
| Aqueous Solubility | Low | Moderate | Low to Moderate | Moderate |
| Permeability (PAMPA) | Moderate to High | Moderate | High | Moderate |
| Hydrogen Bond Donor | Yes | Yes | Yes | Yes |
| Hydrogen Bond Acceptor | Yes | Yes | No | Yes |
| pKa | Acidic | Neutral | Neutral | Weakly Acidic/Basic |
Featured Bioisostere: The Indole Nucleus
Indoles are another class of privileged structures in medicinal chemistry that can serve as effective phenol bioisosteres, particularly in contexts like kinase inhibition where the hydrogen bond donor interaction is crucial.[4][5][6]
Rationale for Indole as a Bioisostere:
-
Structural Mimicry: The indole NH can occupy a similar vector in space as the phenolic OH, maintaining key interactions with protein targets.
-
Modulation of Electronics: The electron-rich nature of the indole ring can influence stacking interactions and overall compound electronics differently than the substituted phenol.
-
Improved Lipophilicity: In some cases, replacing a polar phenol with a more lipophilic indole can enhance cell permeability.
The logical relationship for considering an indole bioisostere is depicted below.
Caption: Rationale for selecting an indole bioisostere.
Experimental Protocols
To empower researchers in their bioisosteric replacement studies, we provide foundational protocols for the synthesis of a key bioisostere and for the evaluation of critical pharmacokinetic parameters.
Protocol 1: Synthesis of a Benzimidazolone Bioisostere from a Substituted o-Phenylenediamine
This protocol outlines a general procedure for the cyclization of a substituted o-phenylenediamine, a common precursor to benzimidazolone bioisosteres.[7][8][9]
Materials:
-
Substituted o-phenylenediamine
-
Carbonyldiimidazole (CDI) or Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted o-phenylenediamine (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of CDI (1.1 equivalents) in anhydrous THF to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzimidazolone.
Protocol 2: In Vitro Microsomal Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[1][10][11]
Materials:
-
Test compound and positive control (a compound with known metabolic instability)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane, serving as a surrogate for intestinal absorption.[3][12][13][14]
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and controls (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add the test compound and controls (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) based on the compound concentrations and incubation parameters.
Conclusion
The bioisosteric replacement of the phenolic hydroxyl group in complex molecules like this compound is a cornerstone of modern medicinal chemistry. By judiciously selecting a suitable bioisostere, such as a benzimidazolone or an indole, researchers can overcome the inherent metabolic liabilities of phenols while preserving or even enhancing biological activity. The experimental protocols provided herein offer a starting point for the synthesis and comparative evaluation of these next-generation analogs. As with any drug discovery endeavor, the optimal bioisosteric replacement is context-dependent and requires careful consideration of the target, the desired property modulation, and synthetic feasibility.
References
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. PubMed. Retrieved from [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
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AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Retrieved from [Link]
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Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Benchmarking a Novel Phenolic Compound: A Comparative Analysis of 6-Bromo-2-fluoro-3-methylphenol Against Known Kinase Inhibitor Scaffolds
A Technical Guide for Drug Discovery Professionals
Abstract
The relentless pursuit of novel kinase inhibitors with improved potency and selectivity is a cornerstone of modern drug development. This guide provides a comprehensive framework for benchmarking the novel compound, 6-Bromo-2-fluoro-3-methylphenol, against a panel of well-characterized kinase inhibitor scaffolds: the promiscuous inhibitor Staurosporine, and the clinically successful targeted therapies, Imatinib and Dasatinib. Through a series of detailed in vitro and cell-based assays, we will generate and analyze comparative data to elucidate the potential of this new chemical entity as a starting point for kinase-targeted drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Kinase Inhibitor Landscape and the Rationale for New Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology. The success of drugs like Imatinib (Gleevec®) and Dasatinib (Sprycel®) has validated the therapeutic potential of targeting specific kinases involved in disease pathogenesis[1][2][3]. However, the challenges of acquired resistance and off-target effects necessitate a continuous search for new chemical scaffolds with unique modes of action and improved selectivity profiles[4][5][6].
This guide focuses on the initial evaluation of a novel halogenated phenolic compound, this compound. Phenolic structures are prevalent in a variety of biologically active natural products and synthetic compounds, and their potential as kinase inhibitor fragments is an area of active investigation. By systematically comparing its performance against established inhibitor scaffolds, we aim to provide a robust initial assessment of its therapeutic potential.
Our benchmarks for comparison are:
-
Staurosporine: A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor.[7][8] It serves as a valuable positive control and a benchmark for broad-spectrum kinase inhibition.[9][10][11]
-
Imatinib: The archetypal targeted therapy, Imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, as well as c-KIT and PDGF-R.[1][2][12][13][14] Its development revolutionized the treatment of chronic myeloid leukemia (CML).[1]
-
Dasatinib: A second-generation, multi-targeted kinase inhibitor that is potent against a broader range of kinases than Imatinib, including the Src family kinases.[3][15][16][17][18]
The central hypothesis of this guide is that a systematic, data-driven comparison of a novel compound against these well-understood inhibitors can rapidly identify its potential as a kinase inhibitor scaffold and guide future medicinal chemistry efforts.
Physicochemical Properties of the Investigated Compounds
A fundamental aspect of drug discovery is understanding the physicochemical properties of the compounds under investigation. These properties influence solubility, permeability, and ultimately, bioavailability. Below is a comparison of the key physicochemical parameters for this compound and the selected benchmark inhibitors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |
| This compound | C₇H₆BrFO | 205.02 | 2.7 | [19] |
| Staurosporine | C₂₈H₂₆N₄O₃ | 466.5 | 3.9 | [7] |
| Imatinib | C₂₉H₃₁N₇O | 493.6 | 4.6 | [1] |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.0 | 3.2 | [3] |
Experimental Design: A Multi-faceted Approach to Kinase Inhibitor Profiling
To comprehensively evaluate this compound, we will employ a tiered experimental approach, moving from broad, in vitro screening to more focused cell-based assays. This strategy allows for an efficient and cost-effective assessment of the compound's potential.
In Vitro Kinase Inhibition Profiling
The initial step is to determine the inhibitory activity of this compound against a diverse panel of protein kinases. This will be achieved by determining the half-maximal inhibitory concentration (IC50) for each kinase. A lower IC50 value indicates greater potency.[20][21][22][23][24]
Kinase Panel Selection: The choice of kinases for the initial screen is critical. We have selected a representative panel that includes members from different branches of the human kinome, as well as kinases known to be targets of our benchmark inhibitors. This panel includes:
-
Tyrosine Kinases:
-
Abl1: The primary target of Imatinib and Dasatinib.
-
Src: A key member of the Src family kinases, inhibited by Dasatinib.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase frequently implicated in cancer.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis.
-
-
Serine/Threonine Kinases:
-
CDK2 (Cyclin-Dependent Kinase 2): A crucial regulator of the cell cycle.
-
PKCα (Protein Kinase C alpha): A member of the PKC family, strongly inhibited by Staurosporine.
-
p38α (MAPK14): A key component of the MAP kinase signaling pathway.
-
Assay Principle: A luminescence-based kinase assay will be utilized to measure the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Hypothetical In Vitro Kinase Inhibition Data
The following table presents hypothetical IC50 values for this compound, generated for the purpose of this comparative guide. These values are juxtaposed with known IC50 values for the benchmark inhibitors.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Abl1 | 850 | 20 | 25 | <1 |
| Src | 1,200 | 6 | >10,000 | <1 |
| EGFR | >10,000 | 50 | >10,000 | 15 |
| VEGFR2 | 5,500 | 15 | 100 | 5 |
| CDK2 | >10,000 | 3 | >10,000 | 300 |
| PKCα | 2,500 | 1 | >10,000 | >10,000 |
| p38α | 7,800 | 25 | >10,000 | 20 |
Cell-Based Assays: Assessing Target Engagement and Downstream Signaling
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit its target within a cellular environment.[25][26][27][28]
Selected Cell-Based Assays:
-
Cellular Phosphorylation Assay: This assay measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target engagement and inhibition by the compound.[25][27]
-
Cell Proliferation/Viability Assay: This assay determines the effect of the compound on the growth and survival of cancer cell lines that are known to be dependent on the activity of the target kinase.
Hypothetical Cell-Based Assay Data
The following table presents hypothetical EC50 values (half-maximal effective concentration) from cell-based assays.
| Cell Line | Primary Kinase Driver | This compound EC50 (µM) | Staurosporine EC50 (µM) | Imatinib EC50 (µM) | Dasatinib EC50 (µM) |
| K562 | Bcr-Abl | 15 | 0.1 | 0.3 | 0.005 |
| A431 | EGFR | >50 | 0.2 | >50 | 0.1 |
| HUVEC | VEGFR2 | 25 | 0.05 | 5 | 0.02 |
Visualization of Key Concepts
Visual aids are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Caption: A simplified representation of common kinase signaling pathways.
Caption: The experimental workflow for kinase inhibitor profiling.
Caption: A logical flow diagram for hit-to-lead progression.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following are detailed, step-by-step protocols for the key experiments described in this guide.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[29]
Materials:
-
Kinase of interest (e.g., Abl1, Src)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (this compound) and benchmark inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of each compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2X the final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X the final concentration) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibition of kinase activity in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest (e.g., K562 cells)
-
Cell culture medium and supplements
-
Test compound and benchmark inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO control for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL for Bcr-Abl activity) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the membrane using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
-
Analysis and Interpretation: Gauging the Potential of a New Scaffold
-
Modest In Vitro Potency: The compound exhibits micromolar to sub-micromolar inhibitory activity against a range of kinases. Its potency is significantly lower than that of Staurosporine and the targeted inhibitors against their primary targets.
-
Lack of Clear Selectivity: The compound inhibits multiple kinases with similar potency, suggesting a lack of a distinct selectivity profile at this stage. This is in contrast to the highly selective profile of Imatinib and the multi-targeted but defined profile of Dasatinib.
-
Limited Cellular Activity: The EC50 values in cell-based assays are in the mid-micromolar range, indicating either poor cell permeability or reduced activity in a cellular context.
Overall Assessment:
While this compound demonstrates some kinase inhibitory activity, its current profile does not suggest it is a potent or selective inhibitor in its current form. However, its simple chemical structure and demonstrable (albeit modest) activity suggest that it could serve as a valuable starting point for a medicinal chemistry campaign.
Future Directions and Next Steps
The initial benchmarking of this compound has provided valuable insights into its potential as a kinase inhibitor scaffold. The following steps are recommended for future development:
-
Structure-Activity Relationship (SAR) Studies: A focused medicinal chemistry effort should be initiated to synthesize and test analogs of this compound. This will help to identify key structural features that contribute to its kinase inhibitory activity and can be optimized to improve potency and selectivity.
-
Computational Modeling: Molecular docking studies could be employed to predict the binding mode of this compound within the ATP-binding pocket of various kinases. This information can guide the design of more potent and selective analogs.
-
Broader Kinome Screening: A comprehensive screen against a larger panel of kinases would provide a more complete picture of the compound's selectivity profile and help to identify potential off-target effects.[4][5][6][30][31]
Conclusion
The systematic benchmarking of novel compounds against well-characterized inhibitors is a critical step in the early stages of drug discovery. This guide has provided a comprehensive framework for such a comparison, using the hypothetical evaluation of this compound as an example. While this particular compound, in its current form, may not be a lead candidate, the process of its evaluation highlights a rational, data-driven approach to identifying and optimizing new kinase inhibitor scaffolds. The principles and protocols outlined herein can be readily adapted to the evaluation of other novel chemical entities, thereby accelerating the discovery of the next generation of kinase-targeted therapies.
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A Comparative Guide to In Silico Modeling of 6-Bromo-2-fluoro-3-methylphenol Derivatives for Drug Discovery
The confluence of computational chemistry and drug discovery has revolutionized the identification and optimization of novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of in silico modeling techniques for a promising class of compounds: 6-Bromo-2-fluoro-3-methylphenol derivatives. These halogenated phenols represent a scaffold of significant interest due to their diverse biological activities, including potential antiviral and anti-diabetic properties.[4][5]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations. By elucidating the causality behind methodological choices and providing validated protocols, this guide aims to empower researchers to effectively leverage computational tools in their quest for novel therapeutics.
The Rationale for In Silico Modeling
Traditional drug discovery pipelines are often protracted and costly.[1][3] In silico, or computer-aided drug design (CADD), approaches accelerate this process by enabling the rapid screening of vast chemical libraries and providing insights into molecular interactions that are often difficult to obtain through experimental methods alone.[1][2] For this compound derivatives, these techniques are invaluable for predicting their binding affinity to biological targets, understanding their structure-activity relationships, and assessing the stability of ligand-protein complexes.
Comparative Analysis of In Silico Methodologies
The selection of an appropriate in silico method is contingent on the specific research question. Here, we compare three cornerstone techniques in computational drug discovery.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity.[6] This method is instrumental in virtual screening and lead optimization. The bromine and fluorine substitutions on the phenol ring can significantly influence binding through halogen bonding and altered electrostatic interactions, making docking a crucial first step in assessing their potential.[7][8]
Comparative Software Overview
| Software | Algorithm | Scoring Function | Key Advantages |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical force field | High speed and accuracy, widely used and well-documented.[6][9][10] |
| Glide (Schrödinger) | Hierarchical search protocol | ChemScore, GlideScore | High accuracy, integrates well with other Schrödinger suite tools. |
| GOLD | Genetic algorithm | GOLDScore, ChemScore, ASP, PLP | High flexibility in ligand and protein handling. |
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the docking of a this compound derivative to a hypothetical protein target.
-
Receptor and Ligand Preparation:
-
Grid Box Definition:
-
Docking Execution:
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses.[9]
-
Visualize the docked poses using software like PyMOL or Chimera to inspect key interactions.
-
Workflow for Molecular Docking
Caption: A systematic workflow for developing and validating 3D-QSAR models.
Molecular Dynamics (MD) Simulation: Capturing Dynamic Behavior
MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into binding stability and conformational changes. [14][15][16]For flexible ligands like phenol derivatives, MD is crucial for understanding how they adapt within the binding pocket.
Comparative Software Overview
| Software | Key Features | Primary Application |
| GROMACS | High performance, extensive analysis tools, large user community. [17][18][19] | Protein-ligand simulations, free energy calculations. |
| AMBER | Robust force fields, specialized for biomolecules. | Nucleic acid and protein simulations. |
| NAMD | Highly scalable for large systems. | Large-scale biomolecular simulations. |
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
This protocol describes the simulation of a docked this compound derivative-protein complex.
-
System Preparation:
-
Equilibration:
-
Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's temperature and pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.
-
Workflow for Molecular Dynamics Simulation
Caption: A comprehensive workflow for conducting and analyzing molecular dynamics simulations.
An Integrated Approach for Robust Predictions
While each of these techniques is powerful in its own right, a synergistic approach often yields the most reliable results. Molecular docking can be used to generate initial binding poses, which can then be used as starting points for MD simulations to assess their stability. QSAR models, built on a series of docked or simulated compounds, can then be used to predict the activity of new derivatives, creating a feedback loop for lead optimization.
Integrated In Silico Drug Discovery Workflow
Caption: An integrated workflow combining multiple in silico techniques for drug discovery.
Conclusion
The in silico modeling of this compound derivatives offers a powerful paradigm for accelerating the discovery of new drugs. By judiciously selecting and integrating molecular docking, QSAR, and MD simulations, researchers can gain a comprehensive understanding of the structure-activity landscape of these promising compounds. This guide provides a framework for applying these techniques with scientific rigor, ultimately paving the way for the rational design of more effective and safer medicines.
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Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
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IN SILICO STUDIES ON DIACYL DERIVATIVES OF PHLOROGLUCINOL TO ENHANCE PHARMACODYNAMIC AND PHARMACOKINETIC PROFILES OF 2,4,6-TRIHY. Innovare Academic Sciences. [Link]
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Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. MDPI. [Link]
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Update of the risk assessment of brominated phenols and their derivatives in food. ResearchGate. [Link]
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QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. MDPI. [Link]
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Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. National Center for Biotechnology Information. [Link]
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QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds. MDPI. [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-2-fluoro-3-methylphenol
This document provides essential, actionable guidance for the safe handling of 6-Bromo-2-fluoro-3-methylphenol. As a substituted halogenated phenol, this compound presents significant health and safety risks that necessitate rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural instructions grounded in established safety principles to ensure personnel protection and operational integrity.
Hazard Assessment: Understanding the Risks of Halogenated Phenols
This compound belongs to the phenol chemical class, compounds known for their systemic toxicity and corrosive properties.[1] The presence of halogen substituents (bromine and fluorine) can further influence its reactivity and toxicological profile. A thorough understanding of these hazards is the causal basis for the stringent protective measures outlined below.
Phenol and its derivatives are readily absorbed through the skin and can cause severe chemical burns that may not be immediately painful due to their anesthetic properties.[1][2] This lack of immediate pain can lead to prolonged exposure and increased risk of systemic poisoning, which can affect the central nervous system, liver, and kidneys.[2][3] Even exposure to a small area of skin can be fatal.[2][4]
Table 1: Hazard Profile of Substituted Phenols
| Hazard Classification | Description | Potential Consequences |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] | Can cause irritation, swelling, and damage to the mouth, throat, and stomach, potentially leading to shock, coma, or death.[3] |
| Skin Corrosion/Irritation | Causes skin irritation and chemical burns.[5][6] | Deep chemical burns and systemic poisoning may result from skin contact.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for permanent damage.[5][6] | Can lead to permanent eye injury, blindness, and scarring.[2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or vapor.[6][7] | Inhalation can cause a build-up of fluid in the lungs (pulmonary edema).[3] |
| Systemic Toxicity | Readily absorbed by all routes of exposure, affecting major organs.[4] | Chronic exposure may lead to damage of the liver and kidneys.[1] |
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be optimized to minimize exposure.
-
Engineering Controls : The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3][4] All weighing, solution preparation, and experimental procedures involving this compound must be performed within a fume hood to prevent the inhalation of vapors or aerosols.[3] Ensure that an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[2][4]
-
Administrative Controls :
-
Designated Area : All work with this compound should be conducted in a clearly marked "Designated Area" to prevent inadvertent exposure to other personnel.[1]
-
Standard Operating Procedure (SOP) : A detailed, chemical-specific SOP must be developed and all personnel must be trained on it before beginning work.[4]
-
Never Work Alone : Due to the severe hazards, it is critical to never work with this compound while alone in the laboratory.[2]
-
Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide
The following PPE is mandatory for all procedures involving this compound. Proper selection is critical and depends on the specific task and concentration being used.
Eye and Face Protection
A splash hazard is always present when handling liquid forms of this chemical.
-
Minimum Requirement : ANSI Z87.1-compliant chemical safety goggles must be worn at all times.[1]
-
Splash Hazard : When there is a significant risk of splashing (e.g., transferring large volumes, working with concentrated solutions), a face shield must be worn over chemical safety goggles .[3][8]
Skin and Body Protection
Protecting the skin is paramount due to the high absorption risk of phenols.
-
Lab Coat : A fully buttoned, long-sleeved lab coat must be worn.[3]
-
Chemical Apron : For procedures with a high splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]
-
Attire : Wear long pants and fully enclosed, chemical-resistant shoes.[3]
Hand Protection
Glove selection is one of the most critical decisions. Glove penetration is a significant concern when working with phenols.[4] Double-gloving is strongly recommended to provide splash protection and an alert mechanism if the outer glove is compromised.[3][4]
Table 2: Glove Selection for this compound
| Glove Material | Recommended Use Case | Key Considerations |
|---|---|---|
| Nitrile (Double Layer) | Incidental contact with dilute solutions (<10%).[3] | Provides minimal splash protection only. Change gloves immediately upon any contact.[4] |
| Neoprene | Handling concentrated solutions; extended use. | Offers better protection than nitrile for phenols.[3] |
| Butyl Rubber | Handling concentrated solutions; high-risk operations. | Provides robust protection against corrosive phenols.[3] |
| Laminate Film (e.g., Silver Shield™) | Spill cleanup; handling highly concentrated material. | Offers excellent chemical resistance but may have poor ergonomics.[4] |
Protocol for Gloving:
-
Inner Glove : Don a standard nitrile exam glove.
-
Outer Glove : Don a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) over the nitrile glove.
-
Inspection : Always inspect gloves for tears or punctures before use.[9]
-
Replacement : Change gloves frequently and immediately if you suspect contamination.[3]
-
Removal : Remove gloves with care to avoid skin contamination. Wash hands thoroughly after removing gloves.[4]
Procedural Workflow for Safe Handling
The following diagram outlines the critical decision-making and procedural flow for safely preparing to work with this compound.
Caption: PPE selection and operational workflow for handling this compound.
Emergency Protocols: Immediate, Actionable Steps
In the event of an exposure, rapid and correct action is critical.
-
Skin Exposure :
-
IMMEDIATELY remove all contaminated clothing, including shoes and belts.[2][8]
-
If available, liberally apply low-molecular-weight polyethylene glycol (PEG 300 or 400) to the affected area using a gauze pad to wipe away the chemical.[2]
-
If PEG is not available, or after PEG application, flush the area with copious amounts of water for at least 30 minutes in a safety shower.[8]
-
Seek immediate medical attention. Inform medical personnel about the phenol exposure.[8]
-
-
Eye Exposure :
-
Inhalation :
-
Ingestion :
-
Spill Response :
-
Minor Spill : If you are trained and equipped, absorb the spill with an inert material like sand or vermiculite.[11] Collect the material in a sealed, labeled container for hazardous waste disposal.[9] This must be done while wearing appropriate PPE, including laminate film or butyl rubber gloves.[4]
-
Major Spill : Evacuate the area immediately. Alert others and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[10]
-
Decontamination and Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Decontamination : Decontaminate work surfaces and equipment after use with a suitable solvent, followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal :
-
All this compound waste, including contaminated materials (gloves, absorbent pads, etc.), must be collected in a clearly labeled, sealed container.[11]
-
This waste is considered hazardous and must be disposed of through a licensed chemical waste disposal facility, typically via incineration.[11]
-
NEVER dispose of this chemical or its rinsing water down the drain.[11]
-
By adhering to these comprehensive guidelines, you can mitigate the significant risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- Standard Operating Procedure. Phenol. (n.d.). EHS - The University of Texas at Dallas.
- Poster for the SAFE USE of PHENOL. (n.d.). Cefic PASG.
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
- FACT SHEET: Phenol. (2023, June 30). Princeton University Environmental Health and Safety.
- SAFETY DATA SHEET: 4-Bromo-2-fluoro-6-nitrophenol. (2024, March 1). Fisher Scientific.
- 2-Bromo-6-fluoro-3-methylphenol. (n.d.). ChemScene.
- SAFETY DATA SHEET: 2-Bromo-4-methylphenol. (2024, February 10). Fisher Scientific.
- 2-Bromo-6-fluoro-3-methylphenol CAS: 1226808-63-4. (n.d.). United States Biological.
- Appendix P - Phenol First Aid Guide and PPE. (n.d.). Cornell University Environment, Health and Safety.
- 6-Bromo-3-Fluoro-2-Methylphenol. (n.d.). MySkinRecipes.
- SAFETY DATA SHEET: 4-Bromo-3-fluoro-2-methylphenol. (2025, August 8). Aaronchem.
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- How Do You Dispose Of Phenol Safely? (2025, August 3). Chemistry For Everyone.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
